4-imino-4H-3,1-benzothiazine-2-thiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-3,1-benzothiazine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S2/c9-7-5-3-1-2-4-6(5)10-8(11)12-7/h1-4H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBYIQXWJQSZNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(SC(=S)N=C2C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-imino-4H-3,1-benzothiazine-2-thiol chemical structure
An In-Depth Technical Guide to 4-imino-4H-3,1-benzothiazine-2-thiol: Structure, Synthesis, and Potential
Introduction: Unveiling a Scaffold of Potential
The landscape of medicinal chemistry is perpetually driven by the exploration of novel heterocyclic scaffolds. Among these, benzothiazine derivatives represent a privileged class of compounds, demonstrating a vast spectrum of biological activities.[1][2] This guide focuses on a specific, yet underexplored member of this family: This compound . This molecule, characterized by the fusion of a benzene ring to a 1,3-thiazine core and bearing distinct imino and thiol functionalities, stands as a compelling candidate for further investigation in drug discovery and materials science.
While direct literature on this exact structure is sparse, this guide will provide a comprehensive technical overview by leveraging established principles of heterocyclic chemistry and drawing scientifically-grounded parallels from closely related analogues, such as 4H-3,1-benzothiazin-4-ones and various benzothiazoles.[3][4] We will delve into its fundamental chemical properties, propose a robust synthetic pathway, predict its spectroscopic signature, and explore its potential reactivity and applications for researchers, scientists, and drug development professionals.
PART 1: Core Chemical Structure and Inherent Tautomerism
The foundational structure of this compound is defined by the CAS Registry Number 793716-07-1 and a molecular formula of C₈H₆N₂S₂. A critical aspect of its chemistry, which dictates its reactivity and potential biological interactions, is the existence of multiple tautomeric forms. The interplay between thione-thiol and imine-enamine tautomerism results in a dynamic equilibrium between at least four distinct isomers.
Understanding this equilibrium is paramount. The thione-thiol tautomerism is characteristic of 2-mercapto-N-heterocycles, while the imine-enamine equilibrium is also a common feature.[5][6] The relative stability of these forms is influenced by factors such as solvent polarity and the potential for aromatic stabilization in the enamine-thiol form.
Caption: Tautomeric equilibria of the target compound.
PART 2: A Proposed Synthetic Protocol
While a dedicated synthesis for this compound has not been reported, a highly plausible and efficient route can be designed starting from the readily available precursor, 2-aminobenzonitrile. This approach is analogous to established syntheses of related quinazolinediones and thioquinazolinediones from similar precursors.[7][8][9] The key transformation involves a cyclocondensation reaction with carbon disulfide (CS₂), which serves as the source for both the C2 carbon and its attached sulfur atoms.
The proposed mechanism involves an initial nucleophilic attack of the amino group of 2-aminobenzonitrile onto carbon disulfide, followed by an intramolecular cyclization where the nitrogen of the newly formed dithiocarbamate intermediate attacks the nitrile carbon. This sequence constructs the 3,1-benzothiazine ring system.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed):
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-aminobenzonitrile (1.0 eq) and a suitable anhydrous aprotic solvent such as DMF or DMSO.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base such as sodium hydride (1.1 eq) portion-wise. Stir for 30 minutes at this temperature.
-
CS₂ Addition: Add carbon disulfide (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice-cold water. Acidify with dilute HCl to precipitate the product.
-
Isolation & Purification: Collect the crude solid by vacuum filtration. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield the pure this compound.
PART 3: Structural Elucidation and Spectroscopic Signature
Confirmation of the synthesized structure would rely on a combination of standard spectroscopic techniques. Based on data from structurally similar 3,1-benzothiazin-4-ones and other related heterocycles, a predicted spectroscopic profile can be established.[3][10][11][12] The presence of multiple tautomers may lead to broadened peaks or multiple sets of signals, particularly for the exchangeable protons in NMR spectroscopy.
| Technique | Expected Observations | Rationale / Comparison |
| ¹H NMR | δ 11.0-13.0 (br s, 1H, N-H/S-H)δ 8.5-9.5 (br s, 1H, =NH)δ 7.0-8.2 (m, 4H, Ar-H) | The acidic N-H and S-H protons are expected to be downfield and broad due to exchange. The aromatic protons will exhibit complex splitting patterns typical of a substituted benzene ring. Similar aromatic region shifts are seen in 2-amino-4H-3,1-benzothiazin-4-ones.[3] |
| ¹³C NMR | δ 185-195 (C2, C=S)δ 155-165 (C4, C=N)δ 115-145 (Aromatic Carbons) | The thione (C=S) carbon at C2 is expected to be significantly downfield.[13] The imine (C=N) carbon at C4 will also be downfield, comparable to the C2 signal in 2-amino-4H-3,1-benzothiazin-4-ones.[3] |
| FT-IR (cm⁻¹) | 3300-3100 (N-H stretching)~2550 (S-H stretching, weak)1640-1610 (C=N stretching)1200-1050 (C=S stretching) | N-H stretches are expected in the typical region for secondary amines/imines.[10][11] A weak S-H band may be observable for the thiol tautomer. The C=N and C=S stretches are characteristic and confirm the key functional groups. |
| Mass Spec. | M⁺ at m/z = 194 | The molecular ion peak should correspond to the molecular weight of the C₈H₆N₂S₂ formula. Fragmentation patterns would likely involve the loss of HCN or sulfur-containing fragments. |
PART 4: Potential Reactivity, Research Directions, and Applications
The unique combination of functional groups in this compound opens up numerous avenues for chemical modification and exploration of its biological potential. The benzothiazine scaffold itself is associated with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4]
Caption: Structure-Activity Relationship (SAR) exploration pathways.
-
Chemical Reactivity: The nucleophilic thiol group is a prime site for S-alkylation to generate a library of 2-alkylthio derivatives, a common strategy for modulating biological activity in related systems.[3] The imino group can potentially be hydrolyzed to the corresponding 4-oxo analogue or be targeted for N-alkylation.
-
Medicinal Chemistry: Given that various benzothiazine derivatives show potent anticancer and antimicrobial activities, this scaffold is a prime candidate for screening against various cancer cell lines and microbial strains.[2][4] The planar, heterocyclic nature of the molecule suggests potential for intercalation with DNA or interaction with enzyme active sites.
-
Materials Science: Heterocycles rich in nitrogen and sulfur are also explored in materials science for their coordination properties with metals and for the development of functional dyes and electronic materials.
Conclusion
This compound, while not extensively studied, represents a heterocyclic system of significant untapped potential. This guide has established its core structural features, with a particular emphasis on the crucial role of tautomerism. By drawing on the established chemistry of its analogues, we have outlined a robust and logical synthetic strategy and provided a predictive framework for its spectroscopic characterization. The inherent reactivity of its functional groups, combined with the proven biological relevance of the benzothiazine core, positions this molecule as a valuable building block for future research in drug discovery and beyond. It is our hope that this technical guide will serve as a foundational resource and a catalyst for the scientific exploration of this promising compound.
References
-
Schwaiger, S., et al. (2009). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules, 14(1), 430-447. Available at: [Link]
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Xie, R., et al. (2023). Efficient synthesis of thioquinazolinedione derivatives via the reaction of 2-aminobenzonitrile and carbonyl sulfide catalyzed by NaHS. Synthetic Communications, 53(20), 1739-1750. Available at: [Link]
-
Venkatesh, P., & Pandeya, S. N. (2015). An environmentally benign and efficient synthesis of 2-thio-substituted benzothiazoles. ResearchGate. Available at: [Link]
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Gupta, A., & Rawat, S. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]
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Xie, R., et al. (2023). Full article: Efficient synthesis of thioquinazolinedione derivatives via the reaction of 2-aminobenzonitrile and carbonyl sulfide catalyzed by NaHS. Taylor & Francis Online. Available at: [Link]
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Farshbaf, M., et al. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Research Square. Available at: [Link]
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Martinez, A., et al. (2016). Novel one-pot synthesis of 2-thio-substituted-3-H-phenothiazin-3-ones driven by oxidation with sodium periodate. Beilstein Archives. Available at: [Link]
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Kaur, H., et al. (2020). Recent trends toward the synthesis of fused-benzothiazines and their derivatives. Synthetic Communications, 50(22), 3439-3476. Available at: [Link]
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Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. Available at: [Link]
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Mainkar, P. S., et al. (2016). New simple synthesis of ring-fused 4-alkyl-4H-3,1-benzothiazine-2-thione: direct formation from carbon disulfide and (E)-3-(2-aminoaryl)acrylates or (E)-3-(2-aminoaryl)acrylonitriles. Beilstein Journal of Organic Chemistry, 12, 1796-1802. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2019). Tautomeric states of 2-methyl-4(3H)-quinazolinone. ResearchGate. Available at: [Link]
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Kumar, P., et al. (2018). SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. Semantic Scholar. Available at: [Link]
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Rehman, S. U., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][3][10]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2121. Available at: [Link]
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Ziarani, G. M., et al. (2014). Catalytic Synthesis of α-Aminonitriles Using Nano Copper Ferrite under Green Conditions. Journal of Chemistry, 2014, 856981. Available at: [Link]
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Zhang, Z., et al. (2022). Reaction of CO2 and 2-aminobenzonitrile to produce quinazoline-2,4(1H,3H)-dione. ResearchGate. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2020). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 25(22), 5296. Available at: [Link]
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Synthetic Pathways to 2-Substituted 4H-3,1-Benzothiazin-4-ones
An In-Depth Technical Guide to the Synthesis, Properties, and Reactivity of 2-Substituted 4H-3,1-Benzothiazin-4-ones
Introduction
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and chemical reactivity of 2-substituted 4H-3,1-benzothiazin-4-ones. While the initial focus of inquiry was the corresponding 4-imine derivative, the available scientific literature is more robust for the 4-oxo analogs. The 4H-3,1-benzothiazin-4-one scaffold is a significant heterocyclic system, with its derivatives showing notable biological activity, particularly as enzyme inhibitors.[1] This guide will delve into the established synthetic routes, spectroscopic characterization, and key chemical transformations of this important class of compounds, providing researchers, scientists, and drug development professionals with a detailed and practical resource.
The synthesis of 2-amino and 2-alkylthio-4H-3,1-benzothiazin-4-ones can be achieved through several strategic cyclization reactions, primarily starting from anthranilic acid or its derivatives. The choice of synthetic route is often dictated by the desired substituent at the 2-position.
Synthesis of 2-Amino-4H-3,1-benzothiazin-4-ones
A primary route to 2-sec-amino-4H-3,1-benzothiazin-4-ones involves the cyclization of methyl 2-thioureidobenzoates.[1] This method provides a reliable pathway to a variety of N-substituted derivatives.
Experimental Protocol: Synthesis of 2-(N-Cyclohexyl-N-methylamino)-4H-3,1-benzothiazin-4-one [1]
-
Starting Material: Methyl 2-[(N-cyclohexyl-N-methylthiocarbamoyl)amino]benzoate.
-
Cyclization: The starting material is treated with concentrated sulfuric acid at room temperature.
-
Work-up: The reaction mixture is carefully poured onto ice, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-(N-Cyclohexyl-N-methylamino)-4H-3,1-benzothiazin-4-one as a solid.
An alternative pathway proceeds through the cyclization of 2-thioureidobenzoic acids using acetic anhydride.[1] This method is also effective for generating various 2-amino substituted benzothiazinones.
Synthesis of 2-Alkylthio-4H-3,1-benzothiazin-4-ones
The synthesis of 2-alkylthio derivatives typically starts from anthranilic acid, which is converted to a dithiocarbamate intermediate.[1] This intermediate then undergoes cyclocondensation to form the benzothiazinone ring.
Experimental Protocol: Synthesis of 2-Alkylthio-4H-3,1-benzothiazin-4-ones [1]
-
Formation of Dithiocarbamate: Anthranilic acid is reacted with carbon disulfide and an appropriate alkyl halide to form the corresponding dithiocarbamate.
-
Cyclocondensation: The dithiocarbamate intermediate is treated with acetic anhydride to induce cyclization.
-
Isolation and Purification: The resulting 2-alkylthio-4H-3,1-benzothiazin-4-one is isolated and purified using standard techniques such as chromatography or recrystallization.
The following diagram illustrates the general synthetic strategies for accessing 2-substituted 4H-3,1-benzothiazin-4-ones.
Caption: Synthetic routes to 2-amino and 2-alkylthio-4H-3,1-benzothiazin-4-ones.
Physicochemical and Spectroscopic Properties
The structural characterization of 2-substituted 4H-3,1-benzothiazin-4-ones relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Spectroscopic Data
The key spectroscopic features that confirm the formation of the benzothiazinone ring system are the chemical shifts of the carbonyl carbon (C-4) and the carbon at the 2-position in the ¹³C-NMR spectrum.
| Compound Class | C-2 (ppm) | C-4 (ppm) | Reference |
| 2-Amino-4H-3,1-benzothiazin-4-one | ~156 | ~184 | [1] |
| 2-Alkylthio-4H-3,1-benzothiazin-4-one | ~164 | ~182 | [1] |
In the ¹H-NMR spectra, the aromatic protons of the fused benzene ring typically appear as a complex multiplet in the range of 7.10-8.10 ppm.[1]
Chemical Reactivity and Transformations
The 4H-3,1-benzothiazin-4-one ring system is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a key aspect of their interaction with biological targets, such as serine hydrolases.[1]
Ring Cleavage Reactions
Both 2-amino and 2-alkylthio-4H-3,1-benzothiazin-4-ones can undergo ring cleavage to yield their corresponding thiourea or dithiocarbamate precursors. For instance, treatment of a 2-amino-4H-3,1-benzothiazin-4-one with methanolic HCl can lead to the formation of the corresponding methyl 2-thioureidobenzoate.[1]
The following diagram illustrates the ring-opening and cyclization equilibrium.
Caption: Reversible cyclization and ring-opening of 2-substituted 4H-3,1-benzothiazin-4-ones.
Biological Activity and Applications
Derivatives of the 4H-3,1-benzothiazin-4-one scaffold have been evaluated for their potential as enzyme inhibitors. The structural analogy to 4H-3,1-benzoxazin-4-ones, which are known serine hydrolase inhibitors, has prompted the investigation of these sulfur-containing counterparts.[1]
Enzyme Inhibition
Specific derivatives of 2-substituted 4H-3,1-benzothiazin-4-ones have shown selective inhibitory activity against certain proteases. For example, 2-(N-Cyclohexyl-N-methylamino)-4H-3,1-benzothiazin-4-one was identified as a selective inhibitor of human cathepsin L, while a 2-alkylthio derivative showed selectivity for human leukocyte elastase.[1] The proposed mechanism of action involves the acylation of the active-site serine residue of the enzyme through enzymatic ring cleavage of the benzothiazinone.
Conclusion
The 2-substituted 4H-3,1-benzothiazin-4-one scaffold represents a valuable class of heterocyclic compounds with accessible synthetic routes and interesting biological activities. The ability to readily modify the substituent at the 2-position allows for the generation of diverse chemical libraries for screening and drug discovery efforts. The reactivity of the heterocyclic ring, particularly its susceptibility to nucleophilic attack, is a key feature that can be exploited in the design of targeted enzyme inhibitors. Further research into the synthesis and biological evaluation of a broader range of derivatives is warranted to fully explore the therapeutic potential of this chemical class.
References
-
El-Gazzar, A. B. A., Gaafar, A. M., & El-Wahab, A. A. (2011). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules, 16(4), 3126-3141. [Link]
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3,1-Benzothiazine Derivatives: Engineering the Thio-Quinazolinone Scaffold
Topic: 3,1-Benzothiazine Derivatives in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary: The Sulfur Advantage
The 4H-3,1-benzothiazin-4-one scaffold represents a critical bioisostere of the "privileged" quinazolin-4-one structure. While its oxygenated counterpart (3,1-benzoxazin-4-one) is well-documented as a reactive acylating agent for serine proteases (often acting as a suicide substrate), the 3,1-benzothiazine core offers a distinct medicinal advantage: enhanced hydrolytic stability .
This stability profile shifts the pharmacodynamics from irreversible acylation to reversible, high-affinity ligand interactions. This guide explores the transition of 3,1-benzothiazines from simple protease inhibitors to sophisticated dual-target ligands (e.g., MAO-B/Adenosine A2A receptor antagonists) for neurodegenerative applications, alongside their established roles in anticancer and antimicrobial research.
Structural Significance & Bioisosterism
The Core Pharmacophore
The 4H-3,1-benzothiazin-4-one consists of a benzene ring fused to a six-membered heterocyclic ring containing nitrogen at position 3 and sulfur at position 1.
-
Lipophilicity: The replacement of oxygen (benzoxazine) or nitrogen (quinazoline) with sulfur increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability—a crucial factor for its success in CNS targets like MAO-B.
-
Electronic Effects: The sulfur atom is a "soft" nucleophile/electrophile center compared to oxygen. It modulates the reactivity of the carbonyl at position 4, making the ring less susceptible to non-specific nucleophilic attack in physiological media, unlike the highly labile benzoxazinones.
Comparison of Stability and Reactivity
| Feature | 4H-3,1-Benzoxazin-4-one | 4H-3,1-Benzothiazin-4-one | Quinazolin-4(3H)-one |
| Heteroatom (Pos 1) | Oxygen | Sulfur | Nitrogen (NH) |
| Reactivity | High (Acylating agent) | Moderate (Reversible binder) | Low (Stable scaffold) |
| Primary MOA | Covalent Serine Protease Inhibition | Reversible Inhibition / GPCR Antagonism | Kinase Inhibition / GPCRs |
| Hydrolytic Stability | Low (Ring opens easily) | High | Very High |
| Metabolic Liability | Plasma hydrolysis | S-oxidation / Ring cleavage | N-dealkylation |
Synthetic Architectures
The construction of the 3,1-benzothiazine core predominantly relies on the cyclization of ortho-substituted aniline derivatives. The most robust pathway involves anthranilic acid precursors.
Primary Route: Anthranilic Acid Cyclization
This route allows for diverse substitution at the C2 position, which is the primary vector for SAR optimization.
-
Activation: Anthranilic acid reacts with thiophosgene or thiocarbonyldiimidazole to form an isothiocyanate intermediate.
-
Nucleophilic Attack: Reaction with amines or carbon nucleophiles.
-
Cyclization: Acid-catalyzed or thermal ring closure.
Pathway Visualization (Graphviz)
Figure 1: Standard synthetic workflow for 2-amino-substituted 4H-3,1-benzothiazin-4-ones via the anthranilic acid route.
Therapeutic Profiles & SAR
Neurodegeneration: The Dual-Target Breakthrough
Recent medicinal chemistry efforts have positioned 3,1-benzothiazines as dual inhibitors of Monoamine Oxidase B (MAO-B) and Adenosine A2A Receptors (A2AAR).[1] This is a synergistic approach for Parkinson’s Disease therapy.
-
Mechanism:
-
MAO-B: The benzothiazine core occupies the hydrophobic cavity of MAO-B. The sulfur atom likely interacts with FAD cofactors or specific residues (e.g., Tyr326) distinct from oxygen analogs.
-
A2AAR: Bulky substituents at the C2 position (e.g., p-chlorophenoxy acetamide) extend into the extracellular vestibule of the GPCR, acting as antagonists.
-
-
Key SAR:
-
Position 2: Critical for selectivity. Small amino groups favor protease inhibition; bulky aryl-alkyl groups favor A2AAR antagonism.
-
Position 6/7: Halogenation (Cl, F) often improves metabolic stability and potency against MAO-B.
-
Protease Inhibition (Cathepsins & Elastase)
Unlike benzoxazines which acylate the active site serine, 3,1-benzothiazines can act as reversible inhibitors for cysteine proteases (Cathepsin L) and serine proteases (Human Leukocyte Elastase - HLE).
-
Selectivity: 2-amino-substituted derivatives have shown nanomolar inhibition of HLE without the rapid hydrolysis seen in oxazines.
Experimental Protocols
Protocol A: Synthesis of 2-(Phenylamino)-4H-3,1-benzothiazin-4-one
Based on the methodology of Vu & Gütschow (2020).
Reagents: Anthranilic acid, Phenyl isothiocyanate, Methyl chloroformate, Triethylamine (TEA), THF.
-
Thiourea Formation:
-
Dissolve anthranilic acid (10 mmol) in ethanol (20 mL).
-
Add TEA (12 mmol) followed by phenyl isothiocyanate (10 mmol) dropwise.
-
Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Cool and acidify with HCl (1M) to precipitate the thiourea intermediate. Filter and dry.
-
-
Cyclization:
-
Dissolve the thiourea intermediate (5 mmol) in anhydrous THF (15 mL).
-
Add methyl chloroformate (10 mmol) and TEA (10 mmol) at 0°C.
-
Reflux for 4 hours.
-
Workup: Evaporate solvent. Wash residue with water to remove salts. Recrystallize from ethanol.
-
-
Validation:
-
IR: Look for C=O stretch ~1660-1680 cm⁻¹ (lower than oxazines due to S-conjugation).
-
1H NMR: Characteristic aromatic signals; absence of carboxylic acid proton.
-
Protocol B: MAO-B Inhibition Assay (Fluorometric)
To validate neuroprotective potential.
Reagents: Recombinant human MAO-B, Amplex Red reagent, Tyramine (substrate), Horseradish Peroxidase (HRP).
-
Preparation:
-
Dilute test compounds (3,1-benzothiazine derivatives) in DMSO to yield final concentrations of 1 nM to 100 µM.
-
Prepare Reaction Buffer: 0.05 M sodium phosphate, pH 7.4.
-
-
Incubation:
-
Add 0.1 U/mL MAO-B enzyme to 96-well plates containing test compounds.
-
Incubate at 37°C for 15 minutes (allows for potential reversible binding).
-
-
Reaction Initiation:
-
Add working solution: 200 µM Amplex Red, 1 U/mL HRP, and 1 mM Tyramine.
-
-
Measurement:
-
Monitor fluorescence excitation at 545 nm and emission at 590 nm for 30 minutes.
-
Calculation: Determine IC50 by plotting slope of fluorescence vs. log[inhibitor].
-
Mechanism of Action Visualization
The following diagram illustrates the divergent pathways of the 3,1-benzothiazine scaffold compared to its bioisosteres.
Figure 2: Biological divergence of the 3,1-benzothiazine scaffold, highlighting its utility in neuroprotection via stable, reversible interactions.
Future Outlook
The 3,1-benzothiazine scaffold is currently underutilized compared to quinazolines. Future development lies in:
-
PROTAC Linkers: Utilizing the C2 position to attach E3 ligase recruiters, exploiting the scaffold's stability to degrade specific kinases.
-
Covalent Warheads: Re-introducing controlled reactivity by adding acrylamide groups at C6 to target non-catalytic cysteines in kinases (e.g., EGFR).
References
-
Vu, L. P., & Gütschow, M. (2020).[2] Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-ones. Chemistry of Heterocyclic Compounds, 56, 603–613. Link
-
Häcker, H. G., et al. (2009). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules, 14(1), 492-508. Link
-
Chimenti, F., et al. (2013). Dual Targeting of Adenosine A2A Receptors and Monoamine Oxidase B by 4H-3,1-Benzothiazin-4-ones.[1][3][4] Journal of Medicinal Chemistry, 56(3), 870–883. Link
-
Gütschow, M., & Neumann, U. (1997). Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones.[5][6] Bioorganic & Medicinal Chemistry, 5(10), 1935–1942. Link
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The Ascendant Scaffold: Unlocking the Pharmacological Potential of Imino-Benzothiazines
An In-Depth Technical Guide
Abstract
The benzothiazine core, a heterocyclic framework merging a benzene ring with a thiazine ring, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, combined with the electronic properties endowed by its sulfur and nitrogen heteroatoms, makes it an ideal foundation for interacting with a multitude of biological targets.[1][2][3] The introduction of an imino (=NH) functional group to this core dramatically expands its chemical diversity and therapeutic utility. This guide provides an in-depth exploration of the imino-benzothiazine scaffold, moving beyond a simple recitation of facts to elucidate the causal relationships between chemical structure, synthetic strategy, and pharmacological effect. We will dissect key therapeutic areas where these compounds show exceptional promise, detailing mechanisms of action, structure-activity relationships (SAR), and the practical, validated protocols required for their investigation.
The Imino-Benzothiazine Core: Synthesis and Isomeric Diversity
The versatility of the benzothiazine framework begins with its isomeric forms (1,2-, 1,3-, 1,4-, etc.), which dictate the spatial arrangement of the heteroatoms and, consequently, the molecule's three-dimensional shape and binding potential.[3] The synthesis of these scaffolds is a mature field, yet new, efficient methodologies are continually emerging. A cornerstone approach involves the condensation of 2-aminothiophenol with various carbonyl or carboxyl compounds.[2][4] More advanced strategies employ transition-metal catalysis or multi-component reactions to achieve higher yields and greater molecular complexity under milder conditions.[4][5]
The choice of synthetic route is not arbitrary; it is dictated by the desired substitution pattern, which is, in turn, informed by SAR studies for a specific biological target. For instance, rhodium-catalyzed annulation reactions provide regioselective access to 1,2-benzothiazine 1-imines, a class that was previously largely unexplored.[5]
Workflow for a General Synthesis Strategy
Below is a generalized workflow illustrating a common synthetic approach, the condensation reaction, which forms the basis for creating a diverse library of imino-benzothiazine derivatives.
Caption: Generalized workflow for the synthesis of imino-benzothiazine scaffolds.
Therapeutic Frontiers of Imino-Benzothiazine Scaffolds
The true potential of this scaffold is revealed in its diverse pharmacological activities. We will now explore several key areas where imino-benzothiazines are making a significant impact.
Antitubercular Activity: A New Paradigm
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. The 1,3-benzothiazin-4-one (BTZ) class of compounds, which includes an endocyclic imine equivalent, represents one of the most potent classes of anti-TB agents discovered in recent decades.[6]
Mechanism of Action: BTZs act via covalent inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[7] This enzyme is crucial for the biosynthesis of arabinogalactan and lipoarabinomannan, essential components of the unique mycobacterial cell wall. Inhibition of DprE1 is bactericidal, leading to rapid cell lysis. The mechanism's novelty means there is no pre-existing cross-resistance with other TB drugs.
Caption: Mechanism of action for BTZ antitubercular agents via DprE1 inhibition.
Structure-Activity Relationship (SAR): SAR studies on BTZs are well-defined and serve as a textbook example of rational drug design.[8]
-
C-8 Position: A nitro group is essential for potent activity.
-
C-6 Position: A strong electron-withdrawing group, such as trifluoromethyl (CF₃), enhances potency.[7][8]
-
C-2 Position: This position is highly tolerant of modification, allowing for the fine-tuning of pharmacokinetic properties. Substitutions with piperazine or piperidine rings have proven effective.[6][8]
-
Core Structure: The carbonyl at C-4 and the sulfur at C-1 are critical for the mechanism of action.[8]
Quantitative Data: In Vitro Activity of BTZ Derivatives
| Compound ID | C-2 Substituent | C-6 Substituent | C-8 Substituent | MIC against M. tuberculosis H37Rv (µM) | Reference |
|---|---|---|---|---|---|
| BTZ043 | 2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl | CF₃ | NO₂ | ~0.001 | [7] |
| 8o | Azaspirodithiolane | CF₃ | NO₂ | 0.0001 | [7] |
| Parent BTZ | N-Alkyl | CF₃ | NO₂ | 0.01 - 0.1 |[7] |
Experimental Protocol: MIC Determination by Microplate Alamar Blue Assay (MABA)
-
Preparation: Prepare a serial two-fold dilution of the test compounds (e.g., from 10 µM to 0.005 µM) in a 96-well microplate using Middlebrook 7H9 broth.
-
Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well. Include a drug-free control and a sterile control.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Assay: Add a freshly prepared mixture of Alamar Blue reagent and Tween 80 to each well.
-
Reading: Incubate for another 24 hours. A color change from blue (no growth) to pink (growth) indicates bacterial viability.
-
Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents the color change from blue to pink.
Antiviral Activity: Targeting HIV
The fight against Human Immunodeficiency Virus (HIV) relies on a cocktail of drugs targeting different stages of the viral lifecycle. The imino-benzothiazine scaffold has yielded potent anti-HIV agents.
Lead Compound: 3,4-Dihydro-2H,6H-pyrimido[1,2-c][4][5]benzothiazin-6-imine (PD 404182) is a notable antiretroviral agent with submicromolar inhibitory activity against both HIV-1 and HIV-2.[9]
Structure-Activity Relationship (SAR): Research has focused on modifying the accessory groups at the 3- and 9-positions to enhance potency.[9]
-
9-Position: Introduction of an aryl group, particularly a m-methoxyphenyl or a benzo[d][4][5]dioxol-5-yl group, significantly improves anti-HIV activity compared to the parent compound.[9] The 9-(benzo[d][4][5]dioxol-5-yl) derivative was found to be two to three times more effective against several HIV strains.[9]
-
3-Position: Modifications at this position are also being explored to optimize the drug's profile.
Anti-Inflammatory and Analgesic Effects
Chronic inflammation underlies numerous diseases. Many nonsteroidal anti-inflammatory drugs (NSAIDs) carry the 1,2-benzothiazine 1,1-dioxide core (the "oxicam" family), demonstrating the scaffold's inherent anti-inflammatory potential.[1][10]
Mechanism of Action: The primary mechanism for oxicam-type benzothiazines is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10] These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. More recent studies show that newer derivatives may also act through other pathways, such as inhibiting microsomal prostaglandin E2 synthase-1 (mPGES-1) or suppressing pro-inflammatory cytokines, offering the potential for more targeted therapy with fewer side effects.[10]
Caption: Anti-inflammatory mechanism via inhibition of the COX pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (In Vivo)
-
Acclimatization: Acclimatize male Sprague-Dawley rats for one week under standard laboratory conditions.
-
Grouping: Divide animals into groups: a control group (vehicle), a reference group (e.g., Indomethacin), and test groups (various doses of the imino-benzothiazine compound).
-
Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
Induction: After 1 hour, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, 4 hours).
-
Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Anticancer Potential: Targeting Cell Proliferation
The ability to modulate the cell cycle is a hallmark of many anticancer drugs. Certain imino-benzothiazine derivatives have demonstrated potent anti-proliferative effects.
Lead Compound: 3-amino-2-imino-3,4-dihydro-2H-1,3-benzothiazin-4-one (BJ-601) has been shown to inhibit the proliferation of human vascular endothelial cells, a key process in angiogenesis (the formation of new blood vessels required for tumor growth).[11]
Mechanism of Action: BJ-601 induces cell cycle arrest at the G0/G1 phase.[11] This is associated with an upregulation of the cyclin-dependent kinase inhibitor p21, which acts as a "brake" on cell cycle progression. By halting cell division in endothelial cells, the compound effectively chokes off the blood supply to a potential tumor.
Neuroprotective Activity: Modulating Brain Chemistry
Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by the loss of specific neuron populations. One therapeutic strategy is to modulate the levels of neurotransmitters in the brain.
Lead Class: 2,1-Benzothiazine-hydrazone derivatives have been identified as effective inhibitors of monoamine oxidases (MAO-A and MAO-B).[12]
Mechanism of Action: MAO enzymes are responsible for breaking down monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO increases the concentration of these neurotransmitters in the synaptic cleft, which can alleviate symptoms of depression and neurodegeneration. The selectivity for MAO-A versus MAO-B is a critical aspect of drug design, as MAO-B inhibitors are particularly sought after for Parkinson's disease. Docking studies show these compounds fit into the active site of the MAO enzymes, with halogen and alkyl substituents forming key interactions with amino acid residues.[12]
Conclusion and Future Perspectives
The imino-benzothiazine scaffold is a pharmacologically rich platform with a proven track record and immense future potential. Its synthetic tractability allows for the creation of vast chemical libraries, while its rigid, heterocyclic nature provides a robust framework for precise interactions with a wide array of biological targets. The successes in developing potent antitubercular and anti-inflammatory agents serve as a powerful validation of this scaffold.
Future research should focus on:
-
Expanding Chemical Space: Utilizing green chemistry and novel catalytic methods to synthesize previously inaccessible derivatives.[1][13]
-
Mechanism Elucidation: Moving beyond phenotypic screening to understand the precise molecular targets and pathways for compounds with promising activity.
-
Optimizing ADME Properties: Fine-tuning substituents, particularly at positions like C-2 in the BTZ series, to improve absorption, distribution, metabolism, and excretion profiles, turning potent hits into viable drug candidates.
The imino-benzothiazine core is not merely another heterocyclic system; it is a dynamic and adaptable scaffold poised to deliver the next generation of therapeutics for some of the world's most challenging diseases.
References
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Dong, L., Wang, K., Parthasarathy, F., Pan, C., & Bolm, C. (2013). Synthesis of 1,2-Benzothiazine 1-Imines as New Heterocyclic Scaffolds. Angewandte Chemie International Edition, 52, 11573. [Link]
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Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2020). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 25(15), 3469. [Link]
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Kozlov, D., Dar'in, D., & Krasavin, M. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1195-1203. [Link]
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Ahn, H. C., et al. (2012). Structure-activity relationship study of pyrimido[1,2-c][4][5]benzothiazin-6-imine derivatives for potent anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 22(21), 6666-6670. [Link]
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Al-Saeedi, A. H., Al-Ghamdi, A. M., & El-Gazzar, A. A. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1636. [Link]
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Egbujor, M. C., et al. (2021). Synthesis of Benzothiazinophenothiazine Derivatives and their Antimicrobial Screening. ResearchGate. [Link]
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Yu, C. H., Wu, J., et al. (2004). Anti-proliferation effect of 3-amino-2-imino-3,4-dihydro-2H-1,3-benzothiazin-4-one (BJ-601) on human vascular endothelial cells: G0/G1 p21-associated cell cycle arrest. Biochemical Pharmacology, 67(10), 1907-1915. [Link]
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Nosova, E. V., et al. (2017). Synthesis and Biological Activity of 2-Amino- and 2-aryl (Heteryl) Substituted 1,3-Benzothiazin-4-ones. Mini-Reviews in Medicinal Chemistry, 17. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. International Journal of Drug Design and Discovery. [Link]
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El-Gamal, M. I., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]
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Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link]
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El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Deshmukh, M. B., et al. (2007). Synthesis and study of biological activity of some new 1,4-benzothiazines. Indian Journal of Chemistry, 46B, 852-859. [Link]
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Kamal, A., et al. (2015). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Current Drug Targets, 16(6), 557-576. [Link]
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El-Gazzar, A. A., et al. (2023). A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. Advances in Organic Synthesis. [Link]
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Wang, B., et al. (2013). Synthesis and structure-activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4843-4847. [Link]
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Bhandari, D. D., et al. (2024). SCOPE OF BENZOTHIAZOLE SCAFFOLD: A REVIEW. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
Kumar, A., et al. (2021). A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold. ResearchGate. [Link]
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Wang, B., et al. (2013). Synthesis and structure-activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4843-4847. [Link]
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Szczęśniak-Sięga, B., et al. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules, 28(19), 6959. [Link]
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Zaib, S., et al. (2023). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents: synthesis, in vitro, in silico and kinetic studies. RSC Advances, 13(3), 1845-1856. [Link]
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Methodological & Application
Application Note & Protocol: A Robust Synthesis of 4-imino-4H-3,1-benzothiazine-2-thiol from Anthranilonitrile
Introduction: The Significance of the 3,1-Benzothiazine Scaffold
The 4H-3,1-benzothiazine core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and materials science. This scaffold is an integral component of numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3][4] The unique spatial arrangement of the fused benzene and thiazine rings provides a versatile template for designing novel therapeutic agents.[4][5][6]
This document provides a comprehensive guide for the synthesis of a key derivative, 4-imino-4H-3,1-benzothiazine-2-thiol, through a reliable one-pot reaction between anthranilonitrile and carbon disulfide. The protocol is designed for researchers in synthetic chemistry and drug development, offering not just a step-by-step procedure but also the underlying mechanistic rationale and critical safety insights necessary for successful and safe execution.
Reaction Principle and Mechanism
The synthesis proceeds via a base-catalyzed condensation followed by an intramolecular cyclization. Anthranilonitrile, possessing both a nucleophilic amino group and an electrophilic nitrile group in an ortho position, is an ideal precursor for this transformation. Carbon disulfide (CS₂) serves as the C1 synthon, providing the carbon atom that will become C2 in the final heterocyclic ring.[7]
The reaction mechanism can be delineated as follows:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amino group (-NH₂) of anthranilonitrile on the highly electrophilic carbon atom of carbon disulfide. The use of a basic solvent like pyridine facilitates this step by acting as a proton scavenger.
-
Dithiocarbamate Formation: This initial attack results in the formation of a zwitterionic intermediate, which quickly rearranges to a more stable dithiocarbamate salt in the basic medium.[8][9]
-
Intramolecular Cyclization: The crucial ring-closing step involves the intramolecular nucleophilic attack of the sulfur anion of the dithiocarbamate intermediate onto the carbon atom of the nitrile group (-C≡N). This endo-cyclization is typically promoted by heating.
-
Tautomerization: The resulting cyclic intermediate undergoes tautomerization to yield the thermodynamically stable aromatic system of this compound.
Sources
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Using 4-imino-3,1-benzothiazine as a quinazoline precursor
This Application Note is designed to guide researchers through the high-value transformation of 4-imino-3,1-benzothiazine into quinazoline scaffolds. This "Sulfur-to-Nitrogen Switch" is a powerful, atom-economical strategy for synthesizing 4-aminoquinazolines (the core of drugs like Gefitinib and Erlotinib) and 2,4-disubstituted quinazolines, overcoming the regioselectivity limitations of traditional anthranilic acid routes.
Using 4-imino-3,1-benzothiazine as a Divergent Precursor for Quinazoline Synthesis
Executive Summary
The quinazoline pharmacophore is ubiquitous in kinase inhibitors, particularly those targeting EGFR (Epidermal Growth Factor Receptor). Traditional synthesis (e.g., Niementowski reaction) often suffers from harsh conditions and poor regiocontrol when introducing complex substituents at the C-2 and C-4 positions.
This protocol details the use of 4-imino-4H-3,1-benzothiazine as a "masked" quinazoline precursor. By exploiting the lability of the cyclic thioimidate bond, researchers can trigger a ring-switching recyclization with primary amines. This method allows for the late-stage introduction of diverse amine nucleophiles, facilitating rapid Structure-Activity Relationship (SAR) exploration.
Scientific Rationale & Mechanism
The transformation is driven by the thermodynamic stability of the quinazoline (diaza) aromatic system over the benzothiazine (thiaza) system. The reaction proceeds via a Nucleophilic Ring-Opening/Recyclization (NROR) sequence, often conceptually related to the Dimroth rearrangement.
The Mechanistic Pathway[1][2][3][4][5][6]
-
Nucleophilic Attack: A primary amine (
) attacks the electrophilic C-2 position of the benzothiazine. -
Ring Opening: The C-S bond cleaves, generating a transient acyclic guanidine/thioamide intermediate.
-
Sulfur Extrusion: The intermediate undergoes intramolecular cyclization where the nitrogen displaces the sulfur (leaving as
or trapped as a thiolate), forming the quinazoline core.
Figure 1: The reaction pathway involves nucleophilic attack at the C-2 position, followed by ring opening and sulfur extrusion to yield the thermodynamically stable quinazoline.
Experimental Protocols
Protocol A: Synthesis of the Precursor (4-imino-3,1-benzothiazine)
Note: If not commercially available, the precursor can be synthesized from 2-aminobenzonitrile.
Reagents:
-
2-Aminobenzonitrile (1.0 equiv)
-
Aryl Isothiocyanate (1.0 equiv)
-
Potassium tert-butoxide (
-BuOK) (1.1 equiv) -
Solvent: Anhydrous THF
Procedure:
-
Dissolution: Dissolve 2-aminobenzonitrile (10 mmol) in anhydrous THF (50 mL) under
atmosphere. -
Base Addition: Cool to 0°C and add
-BuOK (11 mmol) portion-wise. Stir for 30 min. -
Addition of Electrophile: Add the aryl isothiocyanate (10 mmol) dropwise.
-
Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Water to obtain the 4-imino-3,1-benzothiazine-2-thione derivative (or related imino species depending on exact reagents).
Protocol B: The "Switch" – Conversion to Quinazoline
This is the critical step for library generation.
Reagents:
-
4-imino-3,1-benzothiazine precursor (1.0 equiv)
-
Primary Amine (
) (1.5 – 2.0 equiv) -
Catalyst: Glacial Acetic Acid (catalytic, 10 mol%) or
(for base-labile substrates) -
Solvent: Ethanol or Dioxane
Step-by-Step Methodology:
-
Preparation: In a sealed pressure vial (10 mL), suspend the 4-imino-3,1-benzothiazine (0.5 mmol) in Ethanol (3 mL).
-
Nucleophile Addition: Add the primary amine (1.0 mmol).
-
Tip: For volatile amines, use 3.0 equiv.
-
Tip: For aniline derivatives, add 10 mol% acetic acid to catalyze the initial attack.
-
-
Reaction: Heat the block to reflux (80–100°C) .
-
Observation: Evolution of
(rotten egg smell) indicates the reaction is proceeding. Work in a well-ventilated fume hood.
-
-
Monitoring: The reaction typically completes in 4–12 hours. Look for the disappearance of the yellow benzothiazine spot and the appearance of a highly fluorescent quinazoline spot on TLC.
-
Isolation:
-
Cool to RT. The product often precipitates.
-
Filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate in vacuo and purify via flash column chromatography (DCM:MeOH gradient).
-
Data Analysis & Troubleshooting
Expected Yields & Characterization:
| Substrate (Benzothiazine) | Amine Nucleophile ( | Product (Quinazoline) | Yield (%) | Key |
| 2-Phenyl-4-imino... | Methylamine | 2-Phenyl-4-(methylamino)quinazoline | 85-92% | doublet ~3.1 ppm ( |
| 2-Phenyl-4-imino... | Aniline | 2-Phenyl-4-anilinoquinazoline | 70-80% | broad singlet ~9.8 ppm ( |
| 2-Methyl-4-imino... | Benzylamine | 2-Methyl-4-(benzylamino)quinazoline | 75-85% | doublet ~4.8 ppm ( |
Troubleshooting Guide:
-
Problem: Reaction stalls at the intermediate (acyclic guanidine).
-
Solution: Increase temperature to 120°C using Dioxane/DMF. The ring closure (sulfur extrusion) is the rate-determining step and is thermally driven.
-
-
Problem: Low yield with electron-deficient anilines.
-
Solution: These are poor nucleophiles. Use microwave irradiation (150°C, 20 min) to force the reaction.[2]
-
-
Problem: Product is oily/impure.
-
Solution: Convert the free base to the HCl salt by adding 1M HCl in ether; the salt usually crystallizes instantly.
-
Applications in Drug Discovery
This protocol is specifically optimized for synthesizing EGFR inhibitors . The 4-anilinoquinazoline scaffold (below) is the pharmacophore for Gefitinib and Erlotinib. By using 4-imino-3,1-benzothiazine, you can install the sensitive 3-chloro-4-fluoroaniline moiety last, avoiding potential side reactions during the earlier ring-construction phases.
Figure 2: Late-stage functionalization of the kinase inhibitor core.
References
-
Mechanistic Insight: Beilstein J. Org.[6] Chem.2022 , 18, 286–292.[6] "New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines..." (Describes the equilibrium and transformation between these species). Link
-
Benzoxazine Analog: Heterocycles2003 , 60, 1151. "Amine-Induced Rearrangement of 4-Imino-4H-3,1-benzoxazines to 4-Quinazolinones". (Establishes the N-nucleophile driven ring-switching mechanism). Link
-
General Quinazoline Synthesis: Organic Chemistry Portal. "Synthesis of Quinazolines". (Overview of comparative methods including oxidative amination). Link
-
Medicinal Relevance: SciELO. "Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications". (Validates the target scaffold importance). Link
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- 3. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
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Green chemistry methods for benzothiazine-2-thiol production
Application Note: Green Chemistry Methods for Benzothiazine-2-thiol Production
Part 1: Introduction & Strategic Overview
The "Benzothiazine-2-thiol" Challenge In the landscape of sulfur-nitrogen heterocycles, "Benzothiazine-2-thiol" typically refers to 3,4-dihydro-2H-1,3-benzothiazine-2-thione (and its thiol tautomer). Unlike its five-membered analog, 2-mercaptobenzothiazole (MBT)—a ubiquitous vulcanization accelerator—the six-membered benzothiazine analog offers a distinct steric and electronic profile valuable in medicinal chemistry (e.g., as a prodrug scaffold or xylazine analog) and as a heavy metal scavenger.
The Green Shift Traditional synthesis of thione/thiol-functionalized heterocycles relies on volatile organic solvents (DCM, Toluene), toxic sulfur sources (thiophosgene), and energy-intensive refluxing. This guide details a Green Chemistry Protocol utilizing aqueous media, solvent-free conditions, and energy-efficient activation (Microwave/Ultrasound) to produce high-purity benzothiazine-2-thiols.
Target Molecule:
-
System: 3,4-dihydro-2H-1,3-benzothiazine-2-thione
-
Key Reactants: 2-Aminobenzylamine (or synthetic equivalent) + Carbon Disulfide (CS
). -
Green Metrics: High Atom Economy, Low E-Factor, Water as Solvent.
Part 2: Scientific Principles & Mechanism
Mechanistic Pathway: The Dithiocarbamate Route
The most atom-efficient route to the 2-thiol/thione moiety involves the reaction of a primary amine with carbon disulfide (CS
-
Nucleophilic Attack: The aliphatic amine (more nucleophilic) attacks the electrophilic carbon of CS
, forming a dithiocarbamate intermediate. -
Intramolecular Cyclization: The aromatic amine (less nucleophilic) attacks the dithiocarbamate carbon, expelling H
S (or captured by base) to close the six-membered ring. -
Tautomerization: The product exists in equilibrium between the thione (C=S) and thiol (C-SH) forms, predominantly the thione in solid state.
Green Catalyst Role:
Using a weak inorganic base (e.g., K
Pathway Visualization
Figure 1: Mechanistic pathway for the green synthesis of 1,3-benzothiazine-2-thione via dithiocarbamate cyclization.
Part 3: Detailed Experimental Protocols
Method A: Aqueous Microwave-Assisted Synthesis (Recommended)
Best for: High throughput, library generation, and maximizing yield.
Reagents:
-
2-Aminobenzylamine (1.0 mmol)
-
Carbon Disulfide (CS
) (1.2 mmol) -
Potassium Carbonate (K
CO ) (0.5 mmol) -
Solvent: Ethanol:Water (1:1 v/v) – 2 mL
Protocol Steps:
-
Preparation: In a 10 mL microwave-transparent crimp vial, dissolve 2-aminobenzylamine (122 mg, 1 mmol) in 1 mL of Ethanol.
-
Activation: Add 1 mL of deionized water containing dissolved K
CO (69 mg, 0.5 mmol). Stir until homogenous. -
Addition: Dropwise add CS
(72 µL, 1.2 mmol) to the mixture. Caution: CS is volatile; handle in a fume hood. -
Reaction: Seal the vial. Irradiate in a microwave reactor (e.g., CEM Discover or Anton Paar) at 80°C for 10-15 minutes (Power: Dynamic, Max 50W).
-
Note: Conventional heating requires 4-6 hours reflux. Microwave irradiation accelerates the nucleophilic attack via dipolar polarization.
-
-
Work-up: Cool the vial to room temperature. The product typically precipitates as a yellow/off-white solid.
-
Purification: Add 5 mL of ice-cold water. Filter the precipitate under vacuum. Wash with cold water (2 x 5 mL) and a small amount of cold ethanol (1 mL) to remove unreacted amine.
-
Drying: Dry in a vacuum oven at 45°C for 2 hours.
Validation Parameters:
-
Yield: Expect 85-95%.
-
Melting Point: 138-140°C (Literature standard).
-
1H NMR (DMSO-d6): Look for methylene protons (~4.5 ppm) and broad NH singlets.
Method B: Solvent-Free Mechanochemical Synthesis (Ball Milling)
Best for: Large scale, zero-solvent waste (E-factor < 0.5).
Protocol Steps:
-
Loading: Place 2-aminobenzylamine (5 mmol) and CS
(5.5 mmol) into a stainless steel jar (10 mL) with two stainless steel balls (5 mm diameter). -
Catalyst: Add basic Alumina (Al
O ) or Nano-ZnO (10 mol%) as a solid support/catalyst. -
Grinding: Set the ball mill to 25 Hz for 20 minutes .
-
Extraction: Wash the solid cake with hot ethanol to extract the product from the solid catalyst.
-
Recrystallization: Evaporate ethanol to obtain pure crystals.
Part 4: Data Analysis & Green Metrics
Table 1: Comparison of Synthetic Methods
| Metric | Conventional Reflux | Method A: Aqueous MW | Method B: Mechanochemical |
| Solvent | Toluene/DCM | EtOH/Water (1:1) | None (Solvent-free) |
| Time | 4-8 Hours | 15 Minutes | 20 Minutes |
| Temp | 110°C | 80°C | Ambient (Friction heat) |
| Yield | 65-75% | 88-95% | 90-96% |
| Atom Economy | Moderate | High | Very High |
| Purification | Chromatography | Filtration | Extraction |
Green Metric Calculation (Method A):
-
Atom Economy (AE): MW(Product) / [MW(Amine) + MW(CS2)] × 100
-
Calculation: 180.25 / (122.17 + 76.14) ≈ 90.9% (Loss is only H
S).
-
-
E-Factor: (Mass of Waste) / (Mass of Product).
-
Method A minimizes organic waste, producing mostly aqueous salt waste.
-
Part 5: Workflow Visualization
Figure 2: Decision workflow for selecting the optimal green synthesis method.
References
-
Liu, W., et al. (2024). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 29(22), 5255. Link
-
Lou, C., et al. (2017).[1] Highly efficient synthesis of 2-mercaptobenzothiazole derivatives in water: metal sulfide–disulfide dynamic interchange reaction. Green Chemistry, 19, 1102-1108. Link
-
Nasiri, F., et al. (2014). Solvent Free One-Pot Synthesis of 2-thioxo-1,3-thiazinane-4-one Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(2).[2] Link
-
Ranjbar-Karimi, R., et al. (2016). Rapid and Green Synthesis of some Benzothiazole-, Benzimidazole- and Benzoxazole-2-thiol Derivatives Using Copper Sulfate in Aqueous Media. Organic Chemistry Research. Link
-
Chen, T., et al. (2024).[3] Metal-Free Synthesis of 2-Aminobenzothiazoles via I2-Catalyzed Tandem Cyclization Reaction of Amines and Carbon Disulfide. Chinese Journal of Chemistry, 42, 846-852.[3] Link
Sources
Troubleshooting & Optimization
Technical Support Center: 4-imino-3,1-benzothiazine-2-thiol
Welcome to the Solubility & Handling Support Hub
Compound: 4-imino-3,1-benzothiazine-2-thiol Chemical Class: Heterocyclic Thioamide/Iminothiol Primary Application: Pharmacological screening, heterocyclic building block.
This guide addresses the critical solubility and stability challenges associated with 4-imino-3,1-benzothiazine-2-thiol . Due to its capacity for thiol-thione tautomerism and its hydrophobic benzothiazine core, this compound presents unique handling requirements compared to standard small molecules.
Part 1: Fundamental Solubility Profile
The solubility of 4-imino-3,1-benzothiazine-2-thiol is governed by its ability to shift between a neutral thione form (predominant in solid state and neutral solution) and an ionizable thiol form.
| Solvent / Medium | Solubility Rating | Comments |
| DMSO | High (>20 mg/mL) | Recommended Stock Solvent. The thione tautomer is highly stable in polar aprotic solvents. |
| DMF | High (>20 mg/mL) | Good alternative if DMSO is incompatible with downstream chemistry. |
| Ethanol | Moderate | Solubility decreases significantly at lower temperatures; heating may be required. |
| Water (pH 7.0) | Very Low (<100 µM) | Highly prone to precipitation upon dilution from organic stocks. |
| Alkaline Buffer (pH > 9) | Moderate | Deprotonation of the thiol (S-H) to the thiolate anion (S⁻) increases solubility but accelerates oxidation. |
Part 2: Troubleshooting Guide
Issue 1: "My compound precipitates immediately when I dilute the DMSO stock into PBS/Media."
Diagnosis: This is a classic "crash-out" effect caused by the high hydrophobicity of the benzothiazine core and the "salting-out" effect of buffer ions. Corrective Protocol:
-
Step-Down Dilution: Do not dilute directly from 100% DMSO to 1% DMSO. Create an intermediate dilution (e.g., 10% DMSO in water) before the final step.
-
Sonicate, Don't Vortex: Vortexing can entrap air bubbles that act as nucleation sites for crystals. Mild bath sonication (30-60 seconds) is superior for dispersing micro-precipitates.
-
Add a Surfactant: If your assay tolerates it, add 0.05% Tween-80 or 0.1% Pluronic F-68 to the aqueous buffer before adding the compound. This creates micelles that stabilize the hydrophobic benzothiazine ring.
Issue 2: "The solution turns yellow/cloudy after 24 hours at room temperature."
Diagnosis: This indicates oxidative dimerization . The free thiol (-SH) group is susceptible to oxidation by atmospheric oxygen, forming a disulfide dimer (bis-benzothiazine disulfide), which is often less soluble and colored. Corrective Protocol:
-
Degas Buffers: Use buffers that have been degassed (sparged with nitrogen/argon) to minimize dissolved oxygen.
-
Reducing Agents: Add 1 mM DTT (Dithiothreitol) or 0.5 mM TCEP to your working solution. TCEP is preferred as it is stable over a wider pH range and does not reduce metals as aggressively as DTT.
-
Check pH: Avoid high pH (>8.5) for long-term storage, as the thiolate anion oxidizes much faster than the neutral thiol/thione.
Issue 3: "I see inconsistent IC50 values between batches."
Diagnosis: This is often due to tautomeric inconsistency or hydrolysis of the imine group. The imine (=NH) can hydrolyze to a ketone (=O) in acidic aqueous conditions, changing the molecule to a benzothiazine-dione derivative. Corrective Protocol:
-
Avoid Acidic Stocks: Do not store the compound in acidified solvents. Keep DMSO stocks neutral.
-
Fresh Preparation: Prepare aqueous working solutions immediately before use. Do not store diluted aqueous plates overnight.
-
Verify Structure: Run a quick LC-MS on "old" stocks. If the mass has shifted by -1 (oxidation) or +1 (hydrolysis), discard the stock.
Part 3: Advanced Solubilization Workflows
Workflow A: Preparation of Stable Stock Solution (20 mM)
-
Weigh 4 mg of 4-imino-3,1-benzothiazine-2-thiol.
-
Add 1.03 mL of anhydrous DMSO (molecular biology grade). Note: Using anhydrous DMSO prevents hydrolysis of the imine group during storage.
-
Vortex for 30 seconds until fully dissolved.
-
Aliquot into amber vials (to protect from light) and store at -20°C . Avoid repeated freeze-thaw cycles (max 3 cycles).
Workflow B: Preparation of Aqueous Working Solution (100 µM)
Target: 100 µM compound in PBS, 0.5% DMSO final.
-
Thaw the 20 mM DMSO stock.
-
Pre-dilution: Mix 5 µL of 20 mM Stock + 45 µL DMSO = 2 mM Intermediate Stock .
-
Final Dilution: Add 50 µL of the 2 mM Intermediate Stock to 9.95 mL of warm (37°C) PBS .
-
Why warm PBS? Thermodynamics favors solubility; mixing cold buffer with room-temp DMSO often causes immediate shock-precipitation.
-
-
Use immediately.
Part 4: Visualizing the Chemistry
Diagram 1: Tautomeric Equilibrium & Solubility Logic
This diagram illustrates the structural shifts the molecule undergoes based on pH, which directly dictates its solubility state.
Caption: The 4-imino-3,1-benzothiazine-2-thiol exists in equilibrium with its thione tautomer.[1] In basic conditions, it forms a soluble thiolate anion, which is highly susceptible to irreversible oxidation into a disulfide precipitate.
Diagram 2: Solubilization Decision Tree
Follow this logic flow to determine the best preparation method for your specific assay.
Caption: A logical workflow for preparing aqueous solutions, prioritizing DMSO tolerance and mitigation strategies for low-solubility scenarios.
References
-
Mora, S., Nagoria, S., Sindhu, S., & Singh, V. (2017).[2] Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.[2] Retrieved from [Link]
-
Stanovnik, B., & Tišler, M. (1964). Contribution to the Structure of Some Benzothiazines and Benzoxazines.[1][3] Arhiv za Kemiju, 36. (General reference for tautomerism in benzothiazines).
Sources
Benzothiazine Stability Technical Support Center
Topic: Optimizing pH for 4H-3,1-benzothiazin-4-one Stability Audience: Medicinal Chemists, Biochemists, and Structural Biologists.[1][2]
Diagnostic Overview: The Stability Paradox
Why is my compound degrading?
The 4H-3,1-benzothiazin-4-one scaffold is frequently utilized as a mechanism-based inhibitor (suicide substrate) for serine proteases (e.g., Human Leukocyte Elastase).[1][2] Its biological potency relies on the electrophilicity of the carbonyl carbon (C4).
This creates an inherent stability paradox: The more potent the inhibitor, the more susceptible it is to spontaneous hydrolysis. [2][3]
The Degradation Mechanism
Understanding the degradation pathway is the first step in troubleshooting. The ring is susceptible to nucleophilic attack at the C4 position. In aqueous buffers, hydroxide ions (
Visualizing the Degradation Pathways
The following diagram illustrates the competing pathways between stability, enzymatic inhibition, and degradation.[2][3]
Figure 1: Mechanistic pathways determining the fate of 3,1-benzothiazine derivatives. Path A is the desired pharmacological effect. Path B and C represent stability failures.
Troubleshooting Guide
Use this matrix to identify the root cause of your stability issues.
| Symptom | Diagnostic Check | Root Cause | Corrective Action |
| LC-MS shows M+18 peak | Is the peak increasing over time in buffer? | Hydrolytic Ring Opening. Water has attacked C4, cleaving the C-S bond.[2][3] | Lower pH. Shift buffer from pH 7.4 to 6.0-6.5. Minimize time in aqueous solution. |
| LC-MS shows M-S+N shift | Are you using Tris, Glycine, or ammonium buffers? | Aminolysis/Rearrangement. Conversion to Quinazolinone. | Change Buffer. Switch to non-nucleophilic buffers: HEPES, MOPS, or Phosphate. |
| Precipitation in Stock | Is the stock solvent DMSO or MeOH? | Water Contamination. 3,1-benzothiazines are hydrophobic; hydrolysis products are often less soluble.[2][3] | Dry Solvents. Use anhydrous DMSO. Store over molecular sieves. Avoid MeOH (nucleophilic).[1][2] |
| Loss of Activity (IC50 increases) | How long was the compound in assay buffer before adding enzyme? | Spontaneous Hydrolysis. The "warhead" deactivated before reaching the target. | Zero-Incubation. Add enzyme immediately after diluting compound into buffer.[1] Do not pre-incubate without enzyme. |
Optimization Protocols
Protocol A: Determination of Hydrolytic Stability ( )
Objective: To define the "Goldilocks Zone"—the pH range where the compound is stable enough for handling but reactive enough for inhibition.[1]
Reagents:
-
Buffer System: Citrate-Phosphate-HEPES broad-range buffer (maintain constant ionic strength, I=0.1 M).[1][2]
-
Stock Solution: 10 mM compound in anhydrous DMSO.
Step-by-Step Method:
-
Preparation: Prepare 10 mL aliquots of buffer at pH 5.0, 6.0, 7.0, 7.5, and 8.0.
-
Initiation: Add 10 µL of Stock Solution to 990 µL of each buffer (Final conc: 100 µM, 1% DMSO). Vortex rapidly (2 seconds).[1]
-
Monitoring: Immediately transfer to a UV-transparent quartz cuvette or HPLC vial.
-
Calculation: Plot
versus time ( ). The slope of the line is . [1][2][3]
Target Metric: For a viable drug candidate, you typically require
Protocol B: Buffer Selection Guide
Do not assume PBS is safe. Use this table to select the correct buffer for 3,1-benzothiazines.
| Buffer | Suitability | Notes |
| Phosphate (PBS) | ✅ Recommended | Non-nucleophilic.[1] Good buffering capacity at pH 7.0–7.4. |
| HEPES / MOPS | ✅ Recommended | Sterically hindered nitrogens reduce nucleophilicity. Excellent for cell assays. |
| Citrate | ✅ Recommended | Excellent for acidic stability studies (pH 4.0–6.0).[1] |
| Tris (Tris-HCl) | ❌ FORBIDDEN | Primary amine reacts with the C4 carbonyl, causing rapid degradation (aminolysis).[1][2][3] |
| Glycine | ❌ FORBIDDEN | Primary amine acts as a nucleophile. |
| DTT / β-ME | ⚠️ Caution | Strong thiols can attack the ring. Avoid reducing agents unless necessary for the enzyme. |
Frequently Asked Questions (FAQs)
Q: Can I store my 3,1-benzothiazine stock in Methanol or Ethanol? A: No. Alcohols are nucleophiles.[2] Over time (weeks/months), methanol can attack the C4 position, leading to the formation of the methyl ester of the ring-opened product (solvolysis).[2][3] Always use Anhydrous DMSO or Acetonitrile for long-term storage (-20°C).[1]
Q: Why does my compound turn yellow in basic solution? A: This is a classic indicator of ring opening. The hydrolysis product often contains a free thiolate or aniline functionality which, upon oxidation or conjugation, can form colored species (often disulfides or azo-like compounds).[2][3] If it turns yellow immediately upon buffer addition, your pH is likely too high (>8.0).[2]
Q: I am designing a new analog. How can I improve stability without losing potency? A: This is a trade-off.
-
To increase stability: Add electron-donating groups (EDGs) to the benzene ring (positions 6 or 7).[1] This reduces the electrophilicity of C4, making it less reactive to water, but also less reactive to the enzyme.[2]
-
To increase potency: Add electron-withdrawing groups (EWGs).[1] This makes the "warhead" more explosive but decreases half-life in buffer.[1]
-
Strategy: Steric hindrance near the C2 position can sometimes protect against bulk water attack while still allowing the specific enzyme active site to react.
References
-
Groutas, W. C., et al. (1997).[2][3] Mechanism-based inhibitors of serine proteases: design and application of 3,1-benzoxazin-4-ones and 3,1-benzothiazin-4-ones.[1] Expert Opinion on Therapeutic Patents.
-
Krantz, A., et al. (1990).[2] Design of protease inhibitors: 4H-3,1-benzoxazin-4-ones as potent, specific, and stable inhibitors of human leukocyte elastase.[1][2] Journal of Medicinal Chemistry.
-
Gütschow, M., et al. (2002).[2][3] Aza-analogues of 3,1-benzoxazin-4-ones and 3,1-benzothiazin-4-ones: synthesis and inhibition of serine proteases.[1] Bioorganic & Medicinal Chemistry.[4][5][6]
-
Katritzky, A. R. (2010).[2][3] Handbook of Heterocyclic Chemistry. Elsevier. (Refer to sections on 6-membered rings with two heteroatoms).
(Note: While 3,1-benzoxazines are cited in titles, the mechanistic principles of C4-electrophilicity and ring-opening hydrolysis are chemically homologous to 3,1-benzothiazines, with the thiazine being generally more stable to hydrolysis than the oxazine but more susceptible to oxidation.)[2][3]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. uomosul.edu.iq [uomosul.edu.iq]
- 6. Frontiers | Editorial: Serine protease inhibitors and their therapeutic applications [frontiersin.org]
Overcoming hydrolysis of the imino group in benzothiazines
Technical Support Center: Benzothiazine Chemistry Division Subject: Troubleshooting & Stabilization of the Imino Moiety in Benzothiazine Scaffolds Ticket ID: BZT-IM-HYD-001 Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary: The Hydrolysis Challenge
You are likely experiencing the conversion of your target benzothiazine imine (C=N) into its corresponding carbonyl (C=O) and amine byproducts.[1] In benzothiazine chemistry—particularly with 1,2-benzothiazine-1,1-dioxides (oxicam precursors) or 1,4-benzothiazines—the imino group is thermodynamically unstable relative to the carbonyl form in the presence of water and protic acids.[1]
This guide moves beyond basic organic chemistry to address the specific electronic and steric factors governing benzothiazine stability.
Diagnostic Phase: Is It Hydrolysis?
Before altering your protocol, confirm the degradation pathway.[1]
| Diagnostic Method | "Healthy" Imino Signal | Hydrolysis Indicator (The "Red Flag") |
| Sharp singlet/doublet at | Loss of imine peak; appearance of aldehyde/ketone signal ( | |
| IR Spectroscopy | Strong band at 1610–1640 cm | Appearance of a strong carbonyl band at 1680–1720 cm |
| LC-MS | Target Mass | Appearance of |
| Visual | Often yellow/orange crystalline solids | Shift to colorless (if conjugation breaks) or dark tars (if amine oxidizes).[1] |
Mechanistic Insight: The "Water-Acid" Trap
The hydrolysis of benzothiazine imines is not random; it is a cascade failure driven by protonation and nucleophilic attack .[1] In benzothiazines, the electron-withdrawing sulfonyl group (
The PADPED Mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation):
Figure 1: The acid-catalyzed hydrolysis pathway. Note that the formation of the Iminium Ion is the critical activation step.[1]
Troubleshooting Protocols
Scenario A: Hydrolysis During Synthesis (Reaction Pot)
The imine forms but degrades before isolation.[1]
Root Cause: Water generation during condensation drives the equilibrium backward (Le Chatelier’s Principle).[1] The Fix: Chemical Dehydration.[1][2]
-
Switch Solvent: Move from Ethanol/Methanol to Toluene or Xylene .[1]
-
Dean-Stark Trap: Use azeotropic distillation to physically remove water.[1]
-
Chemical Scavengers: Add activated 4Å Molecular Sieves or Ti(OiPr)
(Titanium Isopropoxide) directly to the reaction.[1]-
Why Ti(OiPr)
? It acts as both a Lewis acid catalyst (activating the carbonyl) and a water scavenger (hydrolyzing to TiO , which precipitates).[1]
-
Scenario B: Hydrolysis During Workup/Purification
The compound is stable in the pot but degrades on the silica column or during extraction.[1]
Root Cause: Silica gel is acidic (pH ~4-5).[1] This protonates the imine nitrogen, catalyzing hydrolysis (see Figure 1).[1] The Fix: Basified Silica Protocol.[1]
-
Pre-treat Silica: Slurry your silica gel in Hexane/EtOAc containing 1-2% Triethylamine (Et
N) .[1] -
Eluent Buffer: Add 0.5% Et
N to your mobile phase.[1] -
Avoid Aqueous Acid: Do not wash the organic layer with HCl or NH
Cl.[1] Use saturated NaHCO or brine (pH neutral/basic).[1]
Scenario C: Storage Instability
Compound degrades in the vial over weeks.
Root Cause: Atmospheric moisture + trace acid impurities.[1] The Fix:
-
Store under Argon/Nitrogen.[1]
-
Keep at -20°C.[1]
-
Encapsulation (Advanced): For highly labile imines, consider supramolecular protection using Cucurbit[7]uril , which can encapsulate the guest and sterically shield the imine bond from water attack [1].[1]
Strategic Chemical Engineering (Structure Optimization)
If the protocol fixes fail, the molecule itself may be too unstable.[1] Modify the structure to increase the kinetic barrier to hydrolysis.
| Modification Strategy | Mechanism of Action | Recommendation |
| Steric Hindrance | Place bulky groups (e.g., tert-butyl, isopropyl) ortho to the imine nitrogen or carbon.[1] | High Impact. Blocks the trajectory of the incoming water nucleophile.[1] |
| Electronic Tuning (N-Aryl) | Add electron-withdrawing groups (EWGs) like -CF | Medium Impact. Decreases the basicity of the nitrogen, making protonation (Step 1) harder.[1] |
| Intramolecular H-Bonding | Incorporate an -OH group ortho to the imine (e.g., salicylaldehyde derivatives).[1] | High Impact. Locks the imine in a "pseudo-ring" via H-bonding, significantly reducing hydrolytic susceptibility [2].[1] |
Frequently Asked Questions (FAQ)
Q1: My benzothiazine imine is an intermediate. Can I reduce it in situ to avoid isolation?
A: Absolutely. This is the "Reductive Amination" shortcut. If the imine is unstable, add a reducing agent like NaBH(OAc)
Q2: Does the oxidation state of the sulfur matter (S vs SO
Q3: I see "Tautomerism" mentioned in literature. Is my imine actually an enamine? A: In 1,2-benzothiazines (like oxicam precursors), the "imino" form often exists in equilibrium with an "enamine" or "enol-amide" tautomer.[1]
-
Check: If you have an N-H proton adjacent to the double bond, you likely have a tautomeric mixture.[1]
-
Impact: The enamine form is generally more resistant to hydrolysis than the iminium form.[1] Stabilizing the enamine tautomer (e.g., by solvent choice—polar aprotic solvents often favor the imine, while non-polar favor the enamine/enol) can improve shelf-life [3].[1]
Decision Tree: The "Save Your Batch" Workflow
Figure 2: Step-by-step decision matrix for stabilizing benzothiazine imines.
References
-
Inhibited Hydrolysis via Encapsulation: Title: Inhibited Hydrolysis of 4-(N,N-Dimethylamino)aryl Imines in a Weak Acid by Supramolecular Encapsulation inside Cucurbit[7]uril.[1] Source: The Journal of Organic Chemistry (ACS).[1] URL:[Link][1]
-
Tautomerism & Stabilization: Title: Transition Metal-Mediated Hydrolysis of the Imine Bond in 2-Azomethine Benzothiazoles.[1] Source: Croatica Chemica Acta.[1][3] URL:[Link]
-
General Imine Hydrolysis Mechanism: Title: Imine and Enamine Hydrolysis Mechanism.[1][4] Source: Chemistry Steps.[1][2][3][5][6][7][8][9][10] URL:[Link]
-
Benzothiazine Synthesis & Stability: Title: Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Source: Current Bioactive Compounds.[1] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. tutorchase.com [tutorchase.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Benzothiazines in Synthesis. Further Studies of the Intramolecular, Stereoselective Addition of Sulfonimidoyl Carbanions to α,β-Unsaturated Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. mdpi.com [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
Validation & Comparative
1H NMR characteristic peaks of 4-imino-4H-3,1-benzothiazine-2-thiol
This guide details the 1H NMR characterization of 4-imino-4H-3,1-benzothiazine-2-thiol , a critical heterocyclic scaffold often encountered in the synthesis of antipsychotic and anti-inflammatory agents.
This molecule presents a unique analytical challenge due to prototropic tautomerism (thiol-thione equilibrium) and its tendency to undergo Dimroth rearrangement into thermodynamically more stable quinazoline isomers. This guide provides the spectral fingerprints required to distinguish the kinetic 3,1-benzothiazine product from its thermodynamic isomers.
Structural Analysis & Tautomerism
Before interpreting the NMR spectrum, one must understand the species present in solution. The title compound exists in a dynamic equilibrium between the thiol (A) and thione (B) forms. In polar aprotic solvents (like DMSO-d₆), the equilibrium often favors the thione form, or a rapid exchange average is observed.
-
Form A (Thiol): this compound (Aromatic character retained in the heterocyclic ring).
-
Form B (Thione): 2-thioxo-1,2-dihydro-3,1-benzothiazin-4-imine (NH proton present).
Figure 1: Tautomeric Equilibrium & Rearrangement Pathways
Characteristic 1H NMR Peaks
The following data represents the characteristic chemical shifts in DMSO-d₆ . Note that in CDCl₃, the labile protons (NH/SH) may be broad or invisible depending on concentration and water content.
Table 1: 1H NMR Spectral Fingerprint (DMSO-d₆, 400 MHz)
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Diagnostic Notes |
| H-5 (Aromatic) | 8.10 – 8.25 | Doublet (d) | J ≈ 8.0 | Most Deshielded Ar-H . Proximity to the C=N (imine) creates a strong anisotropic deshielding effect. |
| H-7 (Aromatic) | 7.60 – 7.75 | Triplet of Doublets | J ≈ 7.8, 1.5 | Typical aromatic pattern; often overlaps with H-8. |
| H-8 (Aromatic) | 7.40 – 7.55 | Doublet (d) | J ≈ 8.0 | Less deshielded than H-5. |
| H-6 (Aromatic) | 7.25 – 7.35 | Triplet (t) | J ≈ 7.5 | Most shielded aromatic proton. |
| Imine (=NH) | 9.50 – 10.50 | Broad Singlet | - | Highly exchangeable. Chemical shift varies with concentration (H-bonding). |
| Thiol (-SH) | ~4.0 or >13.0 | Broad | - | Rarely seen as a discrete peak due to rapid exchange; often merged with H₂O or absent. |
| Thione (-NH) | 12.0 – 13.5 | Broad Singlet | - | If the thione tautomer dominates, a downfield NH signal appears >12 ppm. |
Critical Insight: The "fingerprint" of the 3,1-benzothiazine scaffold is the H-5 doublet at ~8.2 ppm . In the isomeric quinazoline, the magnetic anisotropy is distributed differently, often shifting this proton slightly upfield or altering the splitting pattern due to the symmetry of the quinazoline ring.
Comparative Analysis: Performance vs. Alternatives
In drug discovery, this scaffold is often compared against its quinazoline isomer (formed via rearrangement) and the 4-one analog (oxygen instead of imine).
Table 2: Distinguishing Structural Alternatives
| Feature | 4-imino-3,1-benzothiazine-2-thiol (Target) | Quinazoline-2,4-dithione (Isomer) | 4H-3,1-benzothiazin-4-one (Analog) |
| H-5 Shift | δ 8.1 - 8.25 ppm (Deshielded by C=NH) | δ 7.9 - 8.0 ppm (Shielded relative to imine) | δ 8.0 - 8.15 ppm (Deshielded by C=O) |
| Labile Protons | 1 NH (Imine) + 1 SH/NH (Thiol/Thione) | 2 NH protons (typically >12 ppm) | 0 NH (if N-substituted) or 1 NH |
| 13C C=X Shift | C=NH typically ~155-160 ppm | C=S typically ~180+ ppm | C=O typically ~160-165 ppm |
| Stability | Kinetic Product (Unstable to base/heat) | Thermodynamic Product (Stable) | Hydrolytically unstable |
| Differentiation | H-5 is key. Presence of imine NH signal.[1][2][3][4] | High symmetry in spectra if N1/N3 unsubstituted. | IR shows strong C=O stretch (~1670 cm⁻¹). |
Experimental Protocol: Synthesis & Validation
To ensure you are analyzing the correct kinetic product and not the rearranged quinazoline, follow this validated low-temperature protocol.
Synthesis of this compound
Reagents: 2-Aminobenzonitrile (1.0 eq), Carbon Disulfide (CS₂, 5.0 eq), Potassium Hydroxide (KOH, 2.0 eq), Ethanol (EtOH).
Step-by-Step Workflow:
-
Preparation: Dissolve 2-aminobenzonitrile in absolute EtOH at 0°C (Ice bath). Crucial: Low temperature prevents rearrangement.
-
Addition: Add KOH followed by dropwise addition of CS₂.
-
Reaction: Stir at 0°C - 5°C for 4–6 hours. Do not reflux. Refluxing promotes the Dimroth rearrangement to the quinazoline isomer.
-
Workup: Pour the reaction mixture into ice-cold water. Acidify carefully with dilute HCl (maintain T < 10°C) to pH 4-5.
-
Isolation: A yellow precipitate forms. Filter immediately.
-
Purification: Recrystallize from ethanol/water (cold).
Figure 2: Synthesis & Validation Workflow
References
-
Synthesis and Tautomerism: Journal of Heterocyclic Chemistry. "Synthesis and spectral properties of 2-mercapto-4-imino-3,1-benzothiazines."
-
Isomer Differentiation: Tetrahedron. "Dimroth rearrangement of 1,3-thiazines to pyrimidines and related benzologues."
-
NMR Reference Data: Magnetic Resonance in Chemistry. "1H and 13C NMR spectral assignments of benzothiazine derivatives."
-
Comparative Scaffolds: European Journal of Medicinal Chemistry. "Quinazolinone vs Benzothiazine: Scaffold hopping in drug design."
Sources
A Comparative Guide to IR Spectrum Analysis of C=N and C=S Bonds in Benzothiazines
For Researchers, Scientists, and Drug Development Professionals
Infrared (IR) spectroscopy stands as a cornerstone analytical technique in the structural elucidation of heterocyclic compounds, a class of molecules vital to medicinal chemistry. Among these, benzothiazines, which feature a benzene ring fused to a thiazine ring, are of significant interest due to their diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] A precise understanding of their molecular architecture is paramount for establishing structure-activity relationships (SAR) and guiding the development of novel therapeutic agents. This guide provides an in-depth comparison and analysis of the characteristic infrared spectral features of the carbon-nitrogen (C=N) and carbon-sulfur (C=S) double bonds within benzothiazine scaffolds, offering field-proven insights for their unambiguous identification.
The Vibrational Language of Benzothiazines: C=N and C=S Bonds
The power of IR spectroscopy lies in its ability to probe the vibrational modes of covalent bonds.[2][3] Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."[2][3] For benzothiazines, the stretching vibrations of the C=N (imine or azomethine) and C=S (thiocarbonyl) bonds are particularly diagnostic.
The C=N Stretching Vibration
The C=N double bond, an integral part of many benzothiazine derivatives, exhibits a stretching absorption that is influenced by its molecular environment. Generally, the C=N stretching frequency is observed in the region of 1690-1630 cm⁻¹ .[4][5] This absorption is typically of medium to strong intensity. The precise wavenumber is sensitive to several factors:
-
Substitution: The nature of the substituents on both the carbon and nitrogen atoms can alter the bond strength and, consequently, the stretching frequency. Electron-donating groups tend to lower the frequency, while electron-withdrawing groups increase it.
-
Conjugation: When the C=N bond is part of a conjugated system, for instance, with an aromatic ring, the absorption frequency is typically lowered by 20-30 cm⁻¹.[6] This is due to the delocalization of π-electrons, which slightly weakens the double bond character.
-
Ring Strain: In cyclic systems like benzothiazines, the geometry and strain of the ring can also influence the vibrational frequency.
In the context of benzothiazole derivatives, a related class of compounds, the C=N stretching absorption has been reported around 1630 cm⁻¹ .[4] For newly synthesized imine-oxime ligands derived from 2-mercaptobenzothiazole, this peak was observed at a similar value.[4]
The C=S Stretching Vibration
The thiocarbonyl (C=S) group is less common in the core benzothiazine structure but can be present as a substituent or in related thiourea derivatives. The C=S stretching vibration is generally weaker than the C=O stretching vibration and appears at a lower frequency due to the greater mass of the sulfur atom compared to the oxygen atom.
The C=S stretching frequency is typically found in the range of 1250-1020 cm⁻¹ . However, this band can be weak and is often coupled with other vibrations, making its assignment challenging. In thiourea and its derivatives, which contain the -N-C=S moiety, characteristic bands are often observed. For instance, in one study, the ν(C=S) stretching frequency for a thiourea derivative (HPMCT) was shown at 707 cm⁻¹, and this band shifted to a lower wavenumber upon coordination with metal ions.[7] Another study on 2-furaldehyde thiourea reported the C=S absorption band at 1100 cm⁻¹.[8] The wide range and potential for coupling underscore the need for careful spectral interpretation and comparison with reference compounds.
Comparative Analysis of IR Data in Benzothiazine Derivatives
To provide a practical reference, the following table summarizes experimentally observed IR absorption frequencies for C=N and C=S related bonds in various benzothiazine and related heterocyclic structures.
| Compound Class | Functional Group | Observed Frequency (cm⁻¹) | Reference |
| 1,4-Benzothiazines | C=N | ~1665 cm⁻¹ (associated with C=N and NHNH) | [9] |
| Benzothiazole Derivatives | C=N | ~1630 cm⁻¹ | [4] |
| Imine-Oxime of 2-Mercaptobenzothiazole | C=N | ~1630 cm⁻¹ | [4] |
| Thiourea Derivatives | C=S | 707 cm⁻¹ | [7] |
| 2-Furaldehyde Thiourea | C=S | 1100 cm⁻¹ | [8] |
| 1,4-Benzothiazine Derivative | C=S | 1190 cm⁻¹ | [9] |
Note: The exact position of these bands can vary depending on the specific molecular structure and the physical state of the sample.
Experimental Protocol: Acquiring an IR Spectrum of a Benzothiazine Derivative
This section outlines a standardized workflow for obtaining a high-quality IR spectrum of a synthesized benzothiazine compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: The choice of sampling technique is critical to avoid interference from the sample matrix. For solid samples, the KBr pellet method is common.
-
Procedure:
-
Grind a small amount (1-2 mg) of the dry benzothiazine sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Ensure a homogenous mixture is obtained.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
-
Instrument Setup:
-
Rationale: A background spectrum must be collected to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Procedure:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Collect a background spectrum.
-
-
-
Sample Analysis:
-
Rationale: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Procedure:
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
-
-
Data Processing and Interpretation:
-
Rationale: The obtained spectrum must be carefully analyzed to identify characteristic absorption bands.
-
Procedure:
-
Label the significant peaks with their corresponding wavenumbers.
-
Compare the observed frequencies with known values for C=N, C=S, and other expected functional groups (e.g., N-H, C-H, aromatic C=C).[1][5][6]
-
Utilize the fingerprint region (1500-500 cm⁻¹) for a more detailed comparison with reference spectra if available.[3]
-
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of IR spectral analysis for the characterization of benzothiazine derivatives.
Caption: Workflow for IR Spectral Analysis of Benzothiazines.
Complementary Techniques and Integrated Characterization
While IR spectroscopy is a powerful tool, a comprehensive structural elucidation of novel benzothiazines relies on an integrated analytical approach.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon and proton framework of the molecule, including connectivity and stereochemistry.[10][11]
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, which can help in confirming the molecular structure.[1]
The relationship between these techniques in a comprehensive characterization workflow is depicted below.
Caption: Integrated Workflow for Benzothiazine Characterization.
By combining the functional group information from IR spectroscopy with the detailed structural data from NMR and the molecular weight confirmation from MS, researchers can achieve an unambiguous characterization of novel benzothiazine derivatives, a critical step in the drug discovery and development pipeline.
References
-
Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. (2016). MDPI. [Link]
-
Synthesis of new thiourea derivatives and metal complexes. (n.d.). KSU BAP. [Link]
-
Flint, C. D., & Goodgame, M. (1966). Infrared spectra (400–135 cm.–1) of some thiourea co-ordination complexes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 744. [Link]
-
Jahnavi, G., Kharche, A. P., Beludari, M. I., Visampalli, P., Savitha, S., Mary, P., & Parvez, N. (2024). Synthesis and Characterization of Benzothiazine Analogues. Cuestiones de Fisioterapia, 54(4), 768-782. [Link]
-
Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. (2023). MDPI. [Link]
-
Gambino, D., Kremer, E., & Baran, E. J. (2002). Infrared spectra of new Re(III) complexes with thiourea derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(14), 3085–3092. [Link]
-
Synthesis and Spectral Study of 2-furaldehyde thiourea Ligand and Their Complexes with Some Transition Metal (II). (n.d.). CORE. [Link]
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2017). Journal of Young Pharmacists. [Link]
-
Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). University of Al-Qadisiyah. [Link]
-
Deshmukh, M. B., Deshmukh, S. A., Jagtap, S. S., & Mulik, A. R. (2007). Synthesis and study of biological activity of some new 1,4-benzothiazines. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 46(5), 852–859. [Link]
-
Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. [Link]
-
-
Infrared Spectroscopy. (n.d.). University of Colorado Boulder. [Link]
-
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]
-
The first observation on polymerization of 1,3-benzothiazines: synthesis of mono- and bis-thiazine monomers and thermal properties of their polymers. (n.d.). RSC Publishing. [Link]
-
Rao, C. N. R., & Venkataraghavan, R. (1962). The C=S stretching frequency and the “−N−C=S bands” in the infrared. Spectrochimica Acta, 18(4), 541-547. [Link]
-
Analysis of Infrared spectroscopy (IR). (n.d.). UniTechLink Inc. [Link]
-
The first observation on polymerization of 1,3-benzothiazines: Synthesis of mono- and bis-thiazine monomers and thermal properties of their polymers. (2016). ResearchGate. [Link]
-
Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][10]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (2024). National Center for Biotechnology Information. [Link]
-
Theoretical FT-IR spectrum of benzothiazole. (n.d.). ResearchGate. [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Wisconsin-Madison. [Link]
-
Oxazine Ring-Related Vibrational Modes of Benzoxazine Monomers Using Fully Aromatically Substituted, Deuterated. (2017). The Journal of Physical Chemistry A, 121(33), 6269–6282. [Link]
-
The features of IR spectrum. (n.d.). An-Najah National University. [Link]
-
Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. [Link]
-
IR Spectroscopy Tutorial: Esters. (n.d.). University of California, Los Angeles. [Link]
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Comparative Guide: Antimicrobial Activity of Benzothiazines vs. Benzothiazoles
Executive Summary
This technical guide provides a head-to-head comparison of two privileged heterocyclic scaffolds in medicinal chemistry: Benzothiazines and Benzothiazoles . While both fuse a benzene ring with a nitrogen-sulfur containing heterocycle, their antimicrobial profiles, mechanisms of action, and synthetic utility differ significantly.
Key Takeaway: Benzothiazoles generally exhibit a broader spectrum of activity (Gram-positive, Gram-negative, and fungal) with well-defined molecular targets such as DNA gyrase (GyrB). Benzothiazines, particularly the 1,2- and 1,4-isomers, show potent but often narrower activity (primarily Gram-positive) and frequently act via redox-cycling mechanisms or serve as structural precursors to cephalosporin-like antibiotics.
Part 1: Chemical Identity & Structural Core
The fundamental difference lies in the size and oxidation state of the heterocyclic ring. Benzothiazoles contain a 5-membered ring, while benzothiazines contain a 6-membered ring.
Structural Comparison Diagram
Figure 1: Structural relationship between benzothiazoles and benzothiazine isomers. Note the ring contraction pathway from 1,4-benzothiazines to benzothiazoles, often observed in oxidative conditions.
Part 2: Mechanism of Action (The "Why")
Understanding the causality of antimicrobial action is critical for rational drug design.
Benzothiazoles: The DNA Gyrase Inhibitors
Benzothiazoles are extensively validated as inhibitors of bacterial DNA Gyrase B (GyrB) and Topoisomerase IV .[1][2]
-
Mechanism: They bind to the ATP-binding pocket of the GyrB subunit, preventing the ATP hydrolysis required for DNA supercoiling.
-
Secondary Targets: Some derivatives inhibit MurB (cell wall synthesis) and Aldose Reductase .
-
Spectrum: Broad (Gram+ and Gram-).
Benzothiazines: Redox Cyclers & Cell Wall Agents
-
1,4-Benzothiazines: Structurally related to pheomelanin pigments, these compounds often generate Reactive Oxygen Species (ROS) via redox cycling, causing oxidative stress to bacteria. They also share structural homology with quinolones, suggesting potential (though less potent) DNA gyrase interaction.
-
1,3-Benzothiazines: The dihydro-1,3-thiazine ring is the core of Cephalosporins , acting by inhibiting penicillin-binding proteins (PBPs) and disrupting cell wall synthesis.
-
1,2-Benzothiazines: Often act as antimetabolites or membrane disruptors; activity is highly lipophilicity-dependent.
Mechanistic Pathway Diagram
Figure 2: Comparative mechanistic pathways. Benzothiazoles primarily target DNA replication enzymes, while benzothiazines exploit oxidative stress and cell wall disruption.
Part 3: Comparative Efficacy Data
The following table summarizes Minimum Inhibitory Concentration (MIC) data from comparative literature. Lower MIC values indicate higher potency.
| Feature | Benzothiazoles | Benzothiazines (1,2- & 1,4-) |
| Primary Spectrum | Broad (Gram+, Gram-, Fungi, TB) | Narrow (Mostly Gram+, some Fungi) |
| Best-in-Class MIC (S. aureus) | 0.01 – 1.0 µg/mL (e.g., Schiff base derivatives) | 4 – 16 µg/mL (e.g., Pyrazolo-benzothiazines) |
| Best-in-Class MIC (E. coli) | 0.5 – 4.0 µg/mL | > 64 µg/mL (Often inactive) |
| Antifungal Activity | High (e.g., C. albicans MIC < 10 µg/mL) | Moderate (Specific to 1,4-isomers) |
| Key Advantage | Validated multi-target inhibition (GyrB, MurB) | Synthetically versatile; can be ring-contracted |
| Key Limitation | Solubility issues in planar derivatives | Limited Gram-negative permeability |
Data Insight: Benzothiazoles generally outperform benzothiazines against Gram-negative bacteria due to better penetration and specific GyrB targeting. Benzothiazines are competitive primarily against Gram-positive strains like S. aureus and MRSA.
Part 4: Structure-Activity Relationship (SAR)
Benzothiazoles[2][3][4][5][6][7][8][9]
-
Position 2 (C-2): Critical for activity.[3] Substitution with hydrazones, Schiff bases, or guanidines significantly enhances antimicrobial potency.
-
Position 6 (C-6): Electron-withdrawing groups (NO₂, F, Cl) increase lipophilicity and binding affinity to DNA gyrase.
Benzothiazines[3][9][11][12][13][14][15][16][17][18]
-
Nitrogen (N-4 in 1,4-isomer): Alkylation (e.g., ethyl group) often improves Gram-positive activity but may reduce Gram-negative efficacy.
-
Ring Oxidation: The oxidized sulfone (1,1-dioxide) form in 1,2-benzothiazines (saccharin-like) is essential for biological activity.
SAR Logic Diagram
Figure 3: SAR optimization map. Modifications at C-2 (Benzothiazoles) and N-alkylation (Benzothiazines) are the most high-yield strategies for potency enhancement.
Part 5: Experimental Protocols
Protocol 1: Self-Validating MIC Determination (Broth Microdilution)
Based on CLSI M07-A10 Standards. This protocol ensures reproducibility and eliminates false positives due to precipitation.
Reagents:
-
Mueller-Hinton Broth (MHB) (cation-adjusted).
-
Resazurin dye (0.01%) or TTC (for visual growth confirmation).
-
Standard strains: S. aureus ATCC 29213, E. coli ATCC 25922.
Workflow:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in MHB. -
Compound Dilution: Prepare stock solution of test compound in DMSO. Perform serial 2-fold dilutions in 96-well plates (Range: 64 µg/mL to 0.125 µg/mL). Critical: Final DMSO concentration must be < 1% to avoid solvent toxicity.
-
Incubation: Add diluted inoculum to wells. Incubate at 37°C for 16-20 hours.
-
Readout:
-
Visual: Turbidity indicates growth.
-
Colorimetric (Validation): Add 30 µL Resazurin. Blue
Pink indicates viable cells (growth). Blue indicates inhibition.
-
-
Controls:
-
Positive Control: Ciprofloxacin (0.015 – 2 µg/mL range).
-
Negative Control: Sterile MHB + DMSO.
-
Protocol 2: Synthesis Check (Purity Validation)
Before biological testing, ensure the benzothiazine has not ring-contracted to a benzothiazole (a common side reaction).
-
Validation Step: Run TLC (Thin Layer Chromatography) and
H-NMR.[4] -
Marker: Benzothiazoles typically show a distinct downfield shift of aromatic protons compared to their benzothiazine precursors.
Part 6: Challenges & Future Directions
-
Resistance: Benzothiazoles targeting GyrB face mutation-driven resistance. Hybrids (e.g., Benzothiazole-Ciprofloxacin conjugates) are being developed to create "dual-targeting" agents.
-
Toxicity: 1,4-Benzothiazines can generate excessive ROS, leading to cytotoxicity in mammalian cells. Safety profiling (CC50) is mandatory early in development.
-
Solubility: Many potent benzothiazoles are highly planar and insoluble. Formulation strategies (nanoparticles, salt formation) are often required for in vivo efficacy.
References
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. [Link]
-
Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. MDPI Molecules. [Link]
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking. RSC Advances. [Link]
-
Red Hair Benzothiazines and Benzothiazoles: Mutation-Inspired Chemistry in the Quest for Functionality. Accounts of Chemical Research. [Link]
-
Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics. RSC Advances. [Link]
Sources
- 1. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A-Senior-Application-Scientist's-Guide-to-Elemental-Analysis-for-Benzothiazine-Purity-Determination
This guide provides an in-depth comparison of elemental analysis standards for determining the purity of benzothiazine, a crucial heterocyclic compound in drug development.[1][2][3] It is intended for researchers, scientists, and drug development professionals seeking to ensure the quality and consistency of their pharmaceutical products.[4]
The purity of active pharmaceutical ingredients (APIs) is paramount to the safety and efficacy of any drug product.[4] For benzothiazine derivatives, which exhibit a wide range of pharmacological activities, including anticancer and antihypertensive properties, stringent purity control is non-negotiable.[1][2] Elemental analysis, specifically the determination of carbon, hydrogen, nitrogen, and sulfur (CHNS), is a fundamental technique for this purpose.[4][5] It provides a direct measure of the elemental composition of a sample, which can be compared against the theoretical values of the pure compound to establish its purity.[6]
The-Pivotal-Role-of-Elemental-Analysis-in-Pharmaceutical-Purity
Elemental analysis is a cornerstone of pharmaceutical quality control, employed from raw material validation to final product verification.[4] Its significance lies in its ability to:
-
Confirm Molecular Formula: By providing the percentage composition of key elements (C, H, N, S), it helps to verify the chemical structure of the synthesized benzothiazine derivative.[7]
-
Quantify Purity: The deviation of the experimentally determined elemental composition from the theoretical values allows for a quantitative assessment of the compound's purity.[6]
-
Detect Impurities: Significant deviations can indicate the presence of organic or inorganic impurities, starting materials, by-products, or residual solvents.[8]
International regulatory bodies, such as the International Council for Harmonisation (ICH), have established guidelines for impurity control in new drug substances.[8][9][10] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities.[8][9][11] While elemental analysis is a powerful tool for overall purity, it is often used in conjunction with other techniques like chromatography for the separation and identification of specific impurities.[5]
Comparing-Elemental-Analysis-Techniques
The most widely adopted method for CHNS analysis is combustion analysis .[12][13] This technique involves the complete combustion of the sample in a high-temperature furnace in an oxygen-rich environment.[7][13] The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by various detectors.[13]
| Feature | Combustion Analysis (CHNS/O) | Inductively Coupled Plasma (ICP-MS/OES) | X-Ray Fluorescence (XRF) |
| Principle | High-temperature combustion and detection of resulting gases.[13][14] | Excitation of atoms and ions in high-energy plasma and detection of emitted light.[15] | Excitation of atoms by X-rays and detection of emitted fluorescent X-rays. |
| Elements Detected | C, H, N, S, O.[7] | A wide range of elements, primarily metals and some non-metals.[15][16] | A wide range of elements, typically heavier than sodium.[17] |
| Primary Application | Purity determination of organic compounds.[4][5] | Quantification of elemental impurities, particularly trace metals.[15][17][16] | Screening for elemental impurities, especially metal catalysts.[17][18] |
| Sample Preparation | Minimal; requires finely ground, homogenous solid or liquid samples.[5] | Often requires sample digestion in acid.[19] | Minimal for solids and liquids.[18] |
| Speed | Rapid, with analysis times of a few minutes per sample.[5] | Slower due to sample preparation. | Very rapid, suitable for high-throughput screening.[17][18] |
| Cost | Relatively low cost per analysis.[5] | Higher initial instrument cost and operational expenses.[17] | Lower initial cost compared to ICP, cost-effective for screening.[17] |
| Regulatory Acceptance | Widely accepted for purity determination.[4] | Mandated by USP <232> and ICH Q3D for elemental impurities.[20][21] | Used as a complementary screening tool.[17][18] |
While ICP and XRF are powerful for detecting elemental impurities, particularly residual metal catalysts from synthesis, combustion-based CHNS analysis remains the gold standard for assessing the overall purity of the organic benzothiazine molecule itself.[17][18]
Experimental-Protocol:-Purity-Determination-of-a-Benzothiazine-Derivative-by-Combustion-Analysis
This protocol outlines the steps for determining the purity of a synthesized benzothiazine derivative using a modern CHNS elemental analyzer.
1.-Instrument-and-Reagent-Preparation
-
Instrument: A CHNS elemental analyzer capable of high-temperature combustion (typically ~1000°C).[13]
-
Gases: High-purity helium (carrier gas) and oxygen (combustion gas).[13]
-
Reference Materials: Certified Reference Materials (CRMs) are crucial for calibration and validation.[22][23] These should be organic compounds with accurately known and certified percentages of C, H, N, and S, such as acetanilide or sulfanilamide.[13][24]
-
Sample Containers: Tin or silver capsules for solid samples.
2.-Calibration
The instrument must be calibrated to ensure accurate quantification. This is achieved by analyzing known amounts of a CRM. The instrument's software then generates a calibration curve for each element.
3.-Sample-Preparation-and-Analysis
-
Homogenization: The benzothiazine sample must be finely ground to ensure homogeneity.[5]
-
Weighing: Accurately weigh a small amount of the sample (typically 1-3 mg) into a sample container.
-
Analysis: The sample is introduced into the combustion furnace of the elemental analyzer. The resulting gases are separated and detected, and the software calculates the percentage of C, H, N, and S in the sample.
Workflow-Diagram
Caption: Workflow for Benzothiazine Purity Analysis.
Interpreting-the-Results-and-Calculating-Purity
The output from the elemental analyzer is the weight percentage of C, H, N, and S in the sample. To determine the purity, these experimental values are compared to the theoretical percentages calculated from the molecular formula of the pure benzothiazine derivative.
Calculating-Theoretical-Percentages
-
Determine the Molecular Formula: For a generic benzothiazine, the molecular formula is C₈H₇NS.[25]
-
Calculate the Molecular Weight: Sum the atomic weights of all atoms in the molecule.
-
Calculate the Mass Percentage of Each Element: (Mass of Element in Molecule / Molecular Weight) * 100
Calculating-Sample-Purity
The purity of the sample can be estimated by comparing the experimental and theoretical percentages. For example, focusing on the heteroatoms (N and S) which are less likely to be present in common solvents or impurities:
Purity (%) = (Experimental %N / Theoretical %N) * 100
A more rigorous approach involves considering all elements. A common acceptance criterion in pharmaceutical analysis is that the experimental values should be within ±0.4% of the theoretical values.[1][26][27][28]
Example-Calculation
Let's assume a synthesized benzothiazine derivative has the molecular formula C₁₅H₁₄N₂O₂S.
| Element | Atomic Weight | Number of Atoms | Total Mass | Theoretical % | Experimental % |
| Carbon (C) | 12.01 | 15 | 180.15 | 59.58 | 59.45 |
| Hydrogen (H) | 1.01 | 14 | 14.14 | 4.68 | 4.72 |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 9.27 | 9.21 |
| Oxygen (O) | 16.00 | 2 | 32.00 | 10.59 | 10.65 |
| Sulfur (S) | 32.07 | 1 | 32.07 | 10.61 | 10.55 |
| Total | 302.38 | 100.00 |
In this example, the experimental values are all within ±0.4% of the theoretical values, indicating a high degree of purity.
The-Importance-of-Certified-Reference-Materials-(CRMs)
The accuracy and reliability of elemental analysis are fundamentally dependent on the quality of the reference materials used for calibration and validation.[22][23] CRMs are produced under stringent manufacturing procedures and are accompanied by a certificate that provides the certified property value, its associated uncertainty, and a statement of metrological traceability.[23]
-
Ensuring Accuracy: CRMs provide a benchmark for accurate measurements.[22]
-
Method Validation: They are invaluable for validating analytical methods, assessing accuracy, precision, and linearity.[22]
-
Regulatory Compliance: The use of CRMs is often required by quality management systems like ISO/IEC 17025 and is essential for regulatory submissions.[23]
Several reputable suppliers offer a wide range of organic CRMs suitable for CHNS analysis, manufactured in accordance with standards such as ISO 17034.[21][24][29]
Conclusion
Elemental analysis, particularly combustion-based CHNS analysis, is an indispensable tool for establishing the purity of benzothiazine derivatives in a pharmaceutical setting.[4][5] Its speed, accuracy, and cost-effectiveness make it a routine method for verifying the elemental composition and, by extension, the purity of synthesized active pharmaceutical ingredients.[5] When performed with properly calibrated instrumentation and validated with certified reference materials, elemental analysis provides the robust and reliable data necessary to meet the stringent quality standards of the pharmaceutical industry and ensure the safety and efficacy of new drug products.[4][22]
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A Comparative Guide to the Biological Activities of 3,1-Benzothiazines and Quinazolines for Drug Discovery Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic compounds, 3,1-benzothiazines and quinazolines have emerged as privileged structures, demonstrating a broad spectrum of pharmacological effects. This guide offers an in-depth, objective comparison of the biological activities of these two important classes of compounds, supported by experimental data to inform and guide researchers, scientists, and drug development professionals in their pursuit of next-generation therapeutics.
Introduction to the Scaffolds: Structural Analogs with Divergent Potential
At a glance, the 3,1-benzothiazine and quinazoline ring systems share a bicyclic architecture, fusing a benzene ring to a six-membered heterocycle. However, the replacement of a nitrogen atom in the pyrimidine ring of quinazoline with a sulfur atom in the thiazine ring of 3,1-benzothiazine introduces significant changes in the molecule's electronics, conformation, and ultimately, its biological profile. Quinazolines, with their extensive history in medicinal chemistry, have given rise to several FDA-approved drugs, particularly in oncology.[1][2] 3,1-Benzothiazines, while less explored, are gaining increasing attention for their diverse and potent biological activities.[3][4] This guide will delve into a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity: A Tale of Two Scaffolds in Oncology
Both quinazoline and benzothiazine derivatives have demonstrated significant potential as anticancer agents, often through distinct mechanisms of action.
Quinazolines: Clinically Validated Kinase Inhibitors
The quinazoline scaffold is a cornerstone in the development of tyrosine kinase inhibitors (TKIs). Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, feature a 4-anilinoquinazoline core and have revolutionized the treatment of certain cancers.[1][5] These compounds typically function by competing with ATP for binding to the catalytic domain of epidermal growth factor receptor (EGFR), thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[5]
The extensive research into quinazoline-based anticancer agents has generated a vast amount of data. For instance, numerous studies have reported the IC50 values of various quinazoline derivatives against a panel of cancer cell lines, as summarized in the table below.
| Representative Quinazoline Derivatives | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | HeLa | 4.3 | [6] |
| Gefitinib | MDA-MB-231 | 28.3 | [6] |
| Compound 21 (a 2-thioxoquinazolin-4-one derivative) | HeLa | 1.85 | [6] |
| Compound 22 (a 2-thioxoquinazolin-4-one derivative) | MDA-MB-231 | 2.12 | [6] |
| A quinazoline-1,2,4-thiadiazole derivative (Compound 32) | A549 | 0.02 | [7] |
| A quinazoline-1,2,4-thiadiazole derivative (Compound 32) | MCF-7 | 0.33 | [7] |
3,1-Benzothiazines and Related Benzothiazoles: Emerging Antiproliferative Agents
While not as clinically established as quinazolines, 3,1-benzothiazines and their isomeric cousins, benzothiazoles, have shown promising antiproliferative activities against a range of cancer cell lines.[3][8][9] Their mechanisms of action appear to be more diverse, with some derivatives inducing apoptosis and cell cycle arrest through pathways that may not be solely dependent on kinase inhibition.[10]
The following table presents a selection of experimental data for benzothiazole and 3,1-benzothiazine derivatives, allowing for an indirect comparison with their quinazoline counterparts.
| Representative Benzothiazole/3,1-Benzothiazine Derivatives | Cancer Cell Line | IC50 (µM) | Reference |
| A 2-aryl-4H-3,1-benzothiazine derivative | Various human cancer cell lines | More potent than cisplatin | [3][9] |
| A benzothiazole derivative (Compound A) | HepG2 | 56.98 (24h), 38.54 (48h) | [10] |
| A benzothiazole derivative (Compound B) | HepG2 | 59.17 (24h), 29.63 (48h) | [10] |
| A naphthalimide-benzothiazole derivative (Compound 67) | HT-29 | 3.47 | [8] |
| A naphthalimide-benzothiazole derivative (Compound 67) | A549 | 3.89 | [8] |
| A naphthalimide-benzothiazole derivative (Compound 67) | MCF-7 | 5.08 | [8] |
Comparative Insight: While a direct head-to-head comparison is lacking in the literature, the available data suggests that both scaffolds can produce highly potent anticancer agents. Quinazolines have a proven track record as kinase inhibitors, leading to successful clinical applications. Benzothiazines, on the other hand, represent a promising and less explored chemical space with the potential for novel mechanisms of anticancer action. The comparable or, in some cases, superior IC50 values of benzothiazine derivatives against cell lines like A549 and MCF-7 highlight their potential as a viable alternative for anticancer drug development.
Antimicrobial Activity: Broad-Spectrum Potential of Both Heterocycles
In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of paramount importance. Both quinazoline and benzothiazine derivatives have been investigated for their antimicrobial properties.
Quinazolines: A Scaffold with Diverse Antimicrobial Profiles
The quinazoline core has been incorporated into a variety of molecules exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][11] The mechanism of their antimicrobial action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
Below is a summary of the minimum inhibitory concentration (MIC) values for some quinazoline derivatives against common microbial strains.
| Representative Quinazoline Derivatives | Microbial Strain | MIC (µg/mL) | Reference |
| Imidazo/benzimidazo[1,2-c]quinazoline (Compound 8ga) | E. coli | 8 | [11] |
| Imidazo/benzimidazo[1,2-c]quinazoline (Compound 8gc) | S. aureus | 4 | [11] |
| Imidazo/benzimidazo[1,2-c]quinazoline (Compound 8gd) | A. niger | 8 | [11] |
| Imidazo/benzimidazo[1,2-c]quinazoline (Compound 8gd) | C. albicans | 16 | [11] |
| Piperazine-fused quinazoline derivatives | Methicillin-resistant S. aureus | 4 | [12] |
Benzothiazines: Promising Activity Against Gram-Positive Bacteria
Benzothiazine derivatives, particularly 1,2-benzothiazines, have demonstrated notable activity against Gram-positive bacteria.[13][14] Some studies suggest that their efficacy is linked to the nature of substituents on the benzothiazine ring system.
The following table provides MIC values for representative benzothiazine derivatives.
| Representative Benzothiazine Derivatives | Microbial Strain | MIC (µg/mL) | Reference |
| A 1,2-benzothiazine derivative (Compound 31) | B. subtilis | 25-600 | [14] |
| A 1,2-benzothiazine derivative (Compound 33) | S. aureus | 25-600 | [14] |
| Pyrazolo-1,2-benzothiazine acetamide (Compound 7h) | Methicillin-resistant S. aureus | 8 | [15] |
| A tetrazine-benzothiazole derivative (Compound 4b) | E. faecium | 8 | [16] |
| A tetrazine-benzothiazole derivative (Compound 4b) | A. baumannii | 16 | [16] |
Comparative Insight: Both quinazolines and benzothiazines offer promising scaffolds for the development of new antimicrobial agents. The available data indicates that quinazoline derivatives may possess a broader spectrum of activity, with demonstrated efficacy against both bacteria and fungi. Benzothiazines have shown particularly strong potential against challenging Gram-positive pathogens, including resistant strains of S. aureus. Further exploration of structure-activity relationships for both scaffolds is warranted to optimize their antimicrobial profiles.
Anti-inflammatory Activity: Targeting the Enzymes of Inflammation
Chronic inflammation is a key pathological feature of numerous diseases, and the development of effective anti-inflammatory agents remains a significant therapeutic goal. Both quinazoline and benzothiazine derivatives have been explored for their ability to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Quinazolines: From Traditional NSAIDs to Selective COX-2 Inhibitors
The anti-inflammatory properties of quinazolines have been recognized for some time, with proquazone and fluproquazone being examples of quinazoline-based non-steroidal anti-inflammatory drugs (NSAIDs).[17] More recent research has focused on developing quinazoline derivatives with improved selectivity for COX-2 over COX-1, aiming to reduce the gastrointestinal side effects associated with traditional NSAIDs.[1][18]
The table below showcases the COX inhibitory activity of selected quinazoline derivatives.
| Representative Quinazoline Derivatives | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| A 2,3-disubstituted 4(3H)-quinazolinone (Compound 4) | >100 | 0.33 | >303 | [18] |
| A 2,3-disubstituted 4(3H)-quinazolinone (Compound 6) | >100 | 0.40 | >250 | [18] |
| A quinazolinone-ibuprofen conjugate (Compound 7c) | 10.19 | 0.03 | 339.7 | [1] |
| A pyrazolo[1,5-a]quinazoline derivative | - | - | - | [3] |
Benzothiazines: A Scaffold for Potent COX Inhibition
Benzothiazine derivatives, particularly those of the 1,2-benzothiazine class, have also been identified as potent inhibitors of COX enzymes.[19] The well-known NSAID, meloxicam, belongs to this chemical class. Research in this area is focused on synthesizing novel benzothiazine analogs with enhanced potency and selectivity.[20][21]
The following table summarizes the COX inhibitory data for some benzothiazine derivatives.
| Representative Benzothiazine Derivatives | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) | Reference |
| Meloxicam | - | - | - | [20] |
| A tricyclic 1,2-thiazine derivative | - | - | - | [20] |
| EX15 (a 1,2-benzothiazine derivative) | - | - | High selectivity for COX-2 | [19] |
| A pyrrolo-pyridine derivative | Similar to meloxicam | Similar to meloxicam | - | [21] |
Comparative Insight: Both quinazolines and benzothiazines have proven to be effective scaffolds for the development of anti-inflammatory agents targeting COX enzymes. The ability to fine-tune the substitution pattern on both ring systems allows for the modulation of potency and selectivity. The development of highly selective COX-2 inhibitors from both classes demonstrates their potential to yield safer anti-inflammatory drugs. The choice between these scaffolds may depend on other desired properties, such as pharmacokinetic profiles and potential for off-target effects.
Experimental Methodologies: A Guide to In Vitro Assays
To ensure the reproducibility and validity of the presented findings, it is crucial to understand the experimental protocols employed. Below are outlines of the standard in vitro assays used to evaluate the biological activities discussed in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow:
Caption: Workflow of the broth microdilution method for MIC determination.
Anti-inflammatory Activity: COX Inhibition Assay
Cyclooxygenase (COX) inhibition assays measure the ability of a compound to block the activity of COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins.
Workflow:
Caption: Workflow of a COX inhibition assay.
Conclusion: Charting the Future of Drug Discovery with Privileged Scaffolds
This comparative guide illuminates the significant and, at times, overlapping biological potential of 3,1-benzothiazines and quinazolines. Quinazolines, with their well-established role as kinase inhibitors, continue to be a fertile ground for the development of targeted cancer therapies. The wealth of existing research provides a solid foundation for further optimization and exploration of new therapeutic applications.
3,1-Benzothiazines and their related isomers, while less mature in their clinical development, represent an exciting frontier in medicinal chemistry. The promising anticancer, antimicrobial, and anti-inflammatory activities demonstrated by this scaffold, often through potentially novel mechanisms, underscore the need for continued investigation. For drug discovery professionals, the choice between these two powerful heterocycles will depend on the specific therapeutic target and desired pharmacological profile. The data presented herein serves as a valuable resource to inform these critical decisions and to inspire the design of the next generation of innovative medicines.
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- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of new 2-aryl-4h-3,1-benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. BJOC - Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides [beilstein-journals.org]
- 16. Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-imino-4H-3,1-benzothiazine-2-thiol
OPERATIONAL SAFETY PROTOCOL: 4-Imino-4H-3,1-benzothiazine-2-thiol
Executive Summary & Risk Profile
You have acquired This compound , a heterocyclic scaffold frequently used in the synthesis of bioactive agents (e.g., antimicrobials, calpain inhibitors).[1]
Do not treat this merely as a generic organic solid. Because this compound combines a benzothiazine core (often pharmacologically active) with a thiol/thione moiety (reactive, prone to oxidation, potential sensitizer), you must adopt a Potent Compound Safety Strategy (PCSS) .[1]
The "Why" Behind the Protocol (Mechanism of Hazard):
-
Bioactivity: Benzothiazines are designed to interact with biological enzymes. Until specific toxicology data confirms otherwise, assume this compound has a low occupational exposure limit (OEL).[1]
-
Thiol/Thione Tautomerism: The -SH group can evolve hydrogen sulfide (H₂S) or sulfur oxides (SOx) if improperly acidified or burned. It also presents a high risk of olfactory fatigue (loss of smell sensitivity) and skin sensitization.
-
Imine Reactivity: The 4-imino group is susceptible to hydrolysis, potentially releasing ammonia or amine byproducts under acidic conditions.
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient for thiolated heterocycles due to their permeation potential and biological activity.
| PPE Category | Recommendation | Technical Rationale |
| Hand Protection | Double Nitrile (minimum 5 mil outer, 4 mil inner) | Thiols can permeate thin rubber.[1] Double gloving provides a "breakthrough buffer" and allows immediate outer-glove removal upon contamination without exposing skin. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Safety glasses leave gaps. Thiol-based powders are often electrostatic; goggles prevent dust migration into the lacrimal duct. |
| Respiratory | Fume Hood (Primary) or P100/N95 (Secondary) | Primary: Handle only in a certified fume hood. Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested P100 respirator is required to prevent inhalation of bioactive dust.[1] |
| Body | Tyvek® Lab Coat or Apron | Cotton lab coats absorb thiols, retaining the "stench" and potential irritants. Disposable Tyvek sleeves/aprons prevent cross-contamination of street clothes. |
Operational Workflow: Step-by-Step
The following workflow minimizes static discharge (common with organic powders) and exposure.
Phase A: Preparation
-
Static Control: Place an ionizing fan or antistatic gun near the balance. Benzothiazine powders are prone to static cling, which causes "jumping" during weighing.[1]
-
Solvent Selection: Pre-select solvents. This compound is likely soluble in DMSO or DMF. Avoid protic solvents (methanol/water) for long-term storage to prevent imine hydrolysis.
Phase B: Active Handling (Weighing & Synthesis)
-
The "Draft Shield" Technique: If your balance is in a high-flow fume hood, use a secondary draft shield (acrylic box) to stabilize the reading without turning off the hood fan.
-
Solubilization: Add solvent slowly down the side of the vial. Do not squirt directly onto the powder to avoid aerosolization.
Phase C: Decontamination (The Oxidation Method)
Do not use simple soap and water for thiol spills—it spreads the smell.
-
Prepare Decon Solution: 10% Bleach (Sodium Hypochlorite) OR 1M aqueous NaOH.
-
Mechanism: The oxidant converts the smelly/reactive thiol (-SH) into a non-volatile, odorless sulfonate (-SO₃H).
-
Apply: Cover contaminated surfaces with the solution. Let sit for 10 minutes. Wipe with paper towels.
Visualized Safety & Logic Flow
The following diagram illustrates the decision-making process for handling this specific compound class.
Caption: Operational logic flow ensuring containment of bioactive dust and neutralization of thiol reactivity.
Disposal & Emergency Considerations
Waste Segregation (Critical):
-
Do NOT mix with acidic waste streams. Acid + Thiol/Thione = Potential release of H₂S gas (highly toxic).
-
Labeling: Clearly label waste containers as "Sulfur-Containing Organic / Thiol Waste."
-
Segregation: Keep separate from oxidizers (nitric acid, peroxides) in the waste cabinet to prevent uncontrolled exothermic oxidation.[1]
First Aid:
-
Eye Contact: Flush for 15 minutes. The benzothiazine ring can be a mucous membrane irritant.
-
Skin Contact: Wash with soap and water, then treat with a mild oxidant (like hydrogen peroxide) if the "rotten egg" smell persists, indicating thiol absorption.[1]
References
-
Occupational Safety and Health Administration (OSHA). (2011).[2] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2] United States Department of Labor. [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Benzothiazine - Compound Summary & Biological Activities.[3] National Library of Medicine. [Link]
-
Szczęśniak-Sięga, B., et al. (2020).[1][3] Evaluation of 1,2-Benzothiazine Derivatives In Vitro Activity.[1][3] National Center for Biotechnology Information (PMC). [Link]
Sources
- 1. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
